3-(2-Hydroxy-5-methylphenyl)pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOTULBCYDISHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425657 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57148-86-4 | |
| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57148-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxy-5-methylphenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxy-5-methylphenyl)pyrazole is a versatile heterocyclic organic compound featuring a pyrazole ring linked to a 4-methylphenol substituent. This unique structure imparts a range of valuable chemical and biological properties, making it a significant molecule in medicinal chemistry and materials science. Its scaffold is found in various compounds explored for therapeutic applications, notably as an intermediate in the synthesis of bioactive molecules.[1] The presence of both a phenolic hydroxyl group and a pyrazole moiety allows for diverse chemical modifications and interactions with biological targets.
This compound has garnered attention for its potential anti-inflammatory, analgesic, and antioxidant properties.[1] In the agrochemical sector, it serves as a key component in the development of novel herbicides and fungicides.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and potential biological activities, offering a technical resource for professionals in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2][3] |
| Molecular Weight | 174.2 g/mol | [1][2][3] |
| CAS Number | 57148-86-4 | [1][2][3] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 102-108 °C | [1][2][4] |
| Purity (GC) | ≥ 99% | [1] |
| XlogP (Predicted) | 1.9 | [5] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Characterization Workflow
The synthesis of this compound typically follows established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis or condensation reactions involving α,β-unsaturated ketones. A general workflow from synthesis to characterization is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of pyrazole derivatives are crucial for reproducible research. The following sections provide standard experimental protocols.
General Synthesis via Chalcone Intermediate
The synthesis of pyrazole derivatives is often achieved through the cyclization of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate.[6][7]
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve the starting acetophenone derivative (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone) and an appropriate aldehyde in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide, to the mixture.[8]
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin-Layer Chromatography (TLC).[8]
-
Pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., HCl) to precipitate the chalcone.[9]
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.
Step 2: Synthesis of the Pyrazole
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate in a solvent such as ethanol or acetic acid for 4-6 hours.[8]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling or after pouring the mixture into ice-water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain the pure this compound.[9]
Characterization Protocols
a. Melting Point Determination The melting point is determined using a digital capillary melting point apparatus.[9]
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is increased at a controlled rate (e.g., 1-2 °C/min).
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.[10]
b. Thin-Layer Chromatography (TLC) TLC is used to monitor the progress of reactions and assess the purity of the product.
-
A small spot of the reaction mixture or dissolved sample is applied to a silica gel-coated TLC plate.
-
The plate is developed in a sealed chamber containing an appropriate solvent system (mobile phase).
-
After the solvent front has moved up the plate, the plate is removed, dried, and visualized under UV light or by staining.
-
The retention factor (Rf) is calculated to identify components.
c. Spectroscopic Analysis
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. The solid sample is typically analyzed using a KBr pellet or an ATR accessory to identify characteristic functional group vibrations.[9][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[11] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[11]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC/MS/MS).[9] This confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
Potential Biological Activity and Signaling Pathway
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[12][13][14] Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory signaling pathway that converts arachidonic acid into prostaglandins.
Caption: Potential anti-inflammatory mechanism via inhibition of the COX pathway.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and promising biological activities.[1] This technical guide provides essential data on its physicochemical properties and outlines standard protocols for its synthesis and characterization, serving as a valuable resource for researchers in drug discovery and chemical synthesis. Further investigation into its specific mechanisms of action and optimization of its structure could lead to the development of new therapeutic agents and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 57148-86-4 | FH54305 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. PubChemLite - this compound (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 3-(2-Hydroxy-5-methylphenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed, plausible synthetic protocol for 3-(2-Hydroxy-5-methylphenyl)pyrazole, also known as 4-methyl-2-(1H-pyrazol-5-yl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical characteristics and synthesis of this pyrazole derivative.
Core Molecular Structure and Properties
This compound possesses a molecular structure characterized by a pyrazole ring attached to a 2-hydroxy-5-methylphenyl group. The presence of both a phenolic hydroxyl group and a pyrazole moiety makes this compound an interesting candidate for various applications, including as a ligand in coordination chemistry and as a scaffold in the design of bioactive molecules.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 57148-86-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 105 °C | [1] |
| SMILES | Cc1cc(c(O)cc1)c2cc[nH]n2 | [1] |
| InChI | InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | [2] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of pyrazoles from chalcones, which is a common and effective strategy for this class of compounds.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Materials and Methods
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and apparatus (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
Step 1: Synthesis of the Intermediate Chalcone (1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one)
-
In a 100 mL round-bottom flask, combine 2'-hydroxy-5'-methylacetophenone (10 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).
-
Heat the reaction mixture at 120 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and byproducts are removed under reduced pressure to yield the crude intermediate chalcone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To the flask containing the crude chalcone from Step 1, add glacial acetic acid (20 mL) as the solvent.
-
To this solution, add hydrazine hydrate (12 mmol) dropwise with stirring.
-
After the addition is complete, fit the flask with a condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.
Step 3: Purification
-
The crude solid is purified by recrystallization from an ethanol/water mixture.
-
Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~12.5 (s, 1H): This broad singlet corresponds to the pyrazole N-H proton.
-
~9.5 (s, 1H): This singlet is attributed to the phenolic O-H proton.
-
~7.5-7.0 (m, 3H): These signals represent the aromatic protons of the phenyl ring.
-
~6.8 (d, 1H): This doublet corresponds to one of the pyrazole ring protons.
-
~6.5 (d, 1H): This doublet corresponds to the other pyrazole ring proton.
-
~2.2 (s, 3H): This singlet is assigned to the methyl group protons on the phenyl ring.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~155.0: Phenolic C-O
-
~145.0, ~130.0: Quaternary carbons of the pyrazole ring.
-
~130.0 - ~115.0: Aromatic carbons of the phenyl ring.
-
~105.0: C-H of the pyrazole ring.
-
~20.0: Methyl carbon.
FTIR (KBr, cm⁻¹):
-
~3400-3200 (broad): O-H and N-H stretching vibrations.
-
~3100-3000: Aromatic C-H stretching.
-
~1600, ~1500: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
-
~1250: C-O stretching of the phenol.
Mass Spectrometry (EI):
-
m/z 174 (M⁺): Molecular ion peak.
-
Fragment ions: Corresponding to the loss of small molecules like N₂, CO, and cleavage of the pyrazole and phenyl rings.
Molecular Structure Diagram
Caption: 2D structure of this compound.
This guide provides a foundational understanding of the molecular structure and a practical synthetic approach for this compound. The provided data and protocols are based on established chemical principles and data from closely related compounds, offering a strong starting point for further research and development.
References
biological activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole derivatives
An In-depth Technical Guide on the Biological Activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole Derivatives
Executive Summary: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive compounds.[1][2] This document provides a comprehensive technical overview of the synthesis and biological activities of a specific subclass: this compound derivatives. These compounds have demonstrated notable potential, particularly as antimicrobial agents. This guide details the synthetic pathways, presents available quantitative biological data in structured tables, and provides standardized experimental protocols for their evaluation. Visual workflows and diagrams are included to illustrate key processes, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts significant pharmacological versatility.[1][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][4][5] The presence of the pyrazole moiety in blockbuster drugs like Celecoxib (an anti-inflammatory agent) highlights its importance as a "privileged structure" in drug design.[1][6]
The specific focus of this guide, the this compound scaffold, combines the robust pyrazole core with a substituted phenolic ring. This combination is of particular interest as the hydroxyl and methyl groups can modulate the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. This document consolidates the available scientific information on these derivatives to facilitate further research and development.
Synthesis of this compound Derivatives
The primary synthetic route to this class of pyrazoles involves a multi-step process beginning with the synthesis of an intermediate chalcone, followed by a cyclization reaction with a hydrazine derivative.
General Synthesis Pathway
The synthesis typically starts with a Claisen-Schmidt condensation of 2-hydroxy-5-methyl acetophenone with an appropriate aromatic aldehyde in the presence of a base like sodium hydroxide to yield a chalcone (an α,β-unsaturated ketone).[7] This chalcone intermediate is then reacted with hydrazine hydrate in a solvent such as ethanol, leading to a cyclization reaction that forms the pyrazoline ring.[7] Subsequent derivatives can be formed by reacting the pyrazoline with reagents like acetic acid or benzoyl chloride.[7]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anitmicrobial Activities of 3-( 2-Hydroxy-3-Substituted-5-Methyl Phenyl)-5-(3,4-Methylenedioxyphenyl)-2-Pyrazolines and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
The Versatility of the Pyrazole Scaffold: A Technical Guide to Substituted Pyrazoles and Their Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, agriculture, and materials science. Its unique structural features and synthetic accessibility have led to the development of a vast array of substituted pyrazoles with diverse and potent activities. This technical guide provides an in-depth exploration of the core applications of substituted pyrazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support researchers in their scientific endeavors.
Medicinal Applications: Targeting Disease with Precision
Substituted pyrazoles have emerged as privileged scaffolds in drug discovery, leading to the development of numerous therapeutic agents. Their ability to interact with a wide range of biological targets has made them invaluable in the fight against various diseases, from inflammation and cancer to microbial infections.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
One of the most well-known applications of substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, revolutionized the treatment of inflammatory disorders by selectively targeting COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| SC-558 | 10 | 0.0013 | 7692 |
| 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 8.25 | 0.05 | 165 |
Signaling Pathway: Celecoxib and the Arachidonic Acid Cascade
The anti-inflammatory action of Celecoxib stems from its inhibition of COX-2, a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.
An In-depth Technical Guide to 3-(2-Hydroxy-5-methylphenyl)pyrazole: Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS No: 57148-86-4). While this specific pyrazole derivative is not extensively studied, this document consolidates information on its synthesis, based on established methods for analogous compounds, and explores its potential biological activities by drawing parallels with structurally related pyrazole derivatives. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar pyrazole-based compounds.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][5][6] The subject of this review, this compound, combines the versatile pyrazole ring with a substituted phenolic moiety, a structural motif known to contribute to various biological interactions. This guide will delve into the synthetic pathways to access this molecule and survey the biological landscape of closely related analogues to infer its potential therapeutic applications.
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
General Experimental Protocol for the Synthesis of 3(5)-(2-Hydroxyaryl)pyrazoles from Chromones
The following is a generalized experimental protocol based on literature procedures for similar compounds.[8][9] Note: This is a representative protocol and would require optimization for the specific synthesis of this compound.
Materials:
-
6-Methylchromone
-
Hydrazine hydrate (80% or 99%)
-
Ethanol or other suitable solvent
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
A solution of 6-methylchromone (1 equivalent) is prepared in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Hydrazine hydrate (an excess, typically 3-10 equivalents) is added to the solution.
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux and maintained at that temperature for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting crude product is then purified. Purification methods may include recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.
Characterization:
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and N-H stretches.
-
Melting Point: The melting point of this compound is reported to be 105 °C.
Potential Biological Activities
Direct biological data for this compound is scarce in the public domain. However, by examining the activities of structurally similar pyrazole derivatives, we can infer its potential therapeutic applications.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[10][11][12] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 µM (24h), 6.45 µM (48h) | [13] |
| Pyrazole-based benzene sulfonamides (Compound P25) | A431 (Skin cancer) | 3.7 µM | [14] |
| Pyrazole-based benzene sulfonamides (Compound P25) | SKMEL-28 (Melanoma) | 7.6 µM | [14] |
| Pyrazole-based benzene sulfonamides (Compound P25) | SCC-12 (Skin cancer) | 12.2 µM | [14] |
| Pyrazole-based benzene sulfonamides (Compound P25) | A375 (Melanoma) | 14.3 µM | [14] |
Potential Anticancer Mechanism of Action:
One of the proposed mechanisms for the anticancer activity of some pyrazole derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[13]
Caption: Potential ROS-mediated apoptosis by pyrazole derivatives.
Anti-inflammatory Activity
The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[1][5] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][5]
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target | IC50 Value(s) | Reference(s) |
| Diarylpyrazole derivatives | COX-2 | 0.017 - 0.098 µM | [15] |
| Thymol-pyrazole hybrids | COX-2 / 5-LOX | Dual inhibition reported | [16] |
| Pyrazoline derivative (Compound 2g) | Lipoxygenase (LOX) | 80 µM | [5] |
Potential Anti-inflammatory Signaling Pathway:
The primary mechanism involves the inhibition of the arachidonic acid cascade.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][17][18]
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC Value(s) | Reference(s) |
| 5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | S. aureus, E. faecalis | 7.8 µg/mL | [19] |
| 5-amino functionalized pyrazoles (Compounds 3c and 4b) | Staphylococcus genus (MDR) | 32-64 µg/mL | [18] |
| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols | S. aureus, E. coli, C. albicans, A. fumigates | Significant activity reported | [9] |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is prepared and added to each well.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound represents an intriguing, yet understudied, member of the vast pyrazole family. Based on established synthetic methodologies for analogous compounds, its synthesis from 6-methylchromone and hydrazine hydrate is a feasible and logical approach. While direct biological data for this specific molecule is limited, the extensive research on structurally similar pyrazole derivatives strongly suggests its potential as a bioactive compound with possible applications in oncology, inflammation, and infectious diseases. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to embark on such studies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. tandfonline.com [tandfonline.com]
- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. Its versatile scaffold has given rise to a vast array of compounds with diverse biological activities, from blockbuster anti-inflammatory drugs to essential agrochemicals. This technical guide delves into the seminal discovery of pyrazole compounds, tracing their history from a serendipitous laboratory synthesis to their establishment as a privileged structure in drug discovery. We will explore the original experimental protocols, present key quantitative data, and visualize the foundational synthetic pathways and mechanisms of action that have paved the way for over a century of innovation in pyrazole chemistry.
The Serendipitous Discovery by Ludwig Knorr
The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] In an attempt to synthesize a quinoline derivative, Knorr conducted a reaction between phenylhydrazine and ethyl acetoacetate.[4] Instead of the expected quinoline, he isolated a new crystalline compound which he identified as 1-phenyl-3-methyl-5-pyrazolone.[2][5] This reaction, now famously known as the Knorr pyrazole synthesis , was the first documented synthesis of a substituted pyrazole derivative and laid the groundwork for the entire field of pyrazole chemistry.[1][2][3] The significance of this discovery was quickly underscored by the subsequent development of Antipyrine (phenazone), a methylated derivative of Knorr's initial product, which became one of the first synthetic analgesics and antipyretics, marking a pivotal moment in the history of synthetic pharmaceuticals.[4][6][7][8]
The Knorr Pyrazole Synthesis: The First Gateway to a New Class of Compounds
The Knorr pyrazole synthesis is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3][9] This robust and versatile reaction remains a fundamental method for the synthesis of substituted pyrazoles and pyrazolones.
Foundational Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)
The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[1][2][10]
Materials and Equipment:
-
Reactants:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
-
Apparatus:
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
-
Melting point apparatus
-
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1][10]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.[1][10]
-
Separation of Water: The water formed during the initial condensation was separated from the oily product.[1][10]
-
Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]
-
Isolation and Purification: The resulting product was cooled and, upon standing, solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. The melting point of the purified product was determined to be 127 °C.[10]
Quantitative Data from Knorr's Initial Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Phenylhydrazine | 100 g | [1][10] |
| Ethyl Acetoacetate | 125 g | [1][10] |
| Product | ||
| Compound Name | 1-Phenyl-3-methyl-5-pyrazolone | [2] |
| Melting Point | 127 °C | [10] |
| Reaction Conditions | ||
| Initial Reaction | Ambient Temperature | [1] |
| Cyclization | Heating on a water bath | [1] |
Visualizing the Foundations of Pyrazole Chemistry
To better understand the historical context and the chemical transformations involved, the following diagrams illustrate the Knorr pyrazole synthesis and the experimental workflow.
The Dawn of Pyrazole-Based Pharmaceuticals: Antipyrine (Phenazone)
The therapeutic potential of pyrazoles was realized shortly after Knorr's discovery. The methylation of 1-phenyl-3-methyl-5-pyrazolone yielded Antipyrine (also known as phenazone), which was introduced as an analgesic and antipyretic drug.[4][11] This marked a significant advancement in medicine, as Antipyrine was one of the earliest synthetic drugs to see widespread clinical use.[4]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Antipyrine exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking the action of COX-1 and COX-2, Antipyrine reduces the production of prostaglandins, thereby alleviating pain and reducing fever.[8] Some evidence also suggests that Antipyrine may inhibit a splice variant of COX-1, sometimes referred to as COX-3, which is thought to be particularly important in the central nervous system for mediating pain and fever.[12]
Beyond the Knorr Synthesis: The Evolving Landscape of Pyrazole Chemistry
While the Knorr synthesis was the gateway to pyrazole chemistry, numerous other synthetic methods have since been developed, expanding the accessibility and diversity of pyrazole derivatives. These include reactions involving 1,3-dipolar cycloadditions and multicomponent reactions. The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, further highlighted the significance of this heterocyclic ring in the natural world.
The legacy of Knorr's initial discovery is evident in the vast number of pyrazole-containing compounds that have been developed for a wide range of applications. In medicine, pyrazole derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, anti-obesity drugs, and anticancer agents. In agriculture, they are utilized as herbicides, insecticides, and fungicides.
Conclusion
The discovery of pyrazole compounds by Ludwig Knorr in 1883 was a landmark achievement in heterocyclic and medicinal chemistry. His systematic investigation of the reaction between phenylhydrazine and ethyl acetoacetate not only unveiled a new class of compounds but also paved the way for the development of some of the earliest synthetic drugs. The Knorr pyrazole synthesis remains a testament to the power of fundamental chemical research and its profound impact on science and society. The principles established over a century ago continue to inform the design and synthesis of novel pyrazole derivatives, ensuring that this remarkable heterocycle will remain at the forefront of scientific innovation for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mims.com [mims.com]
- 7. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 8. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. zenodo.org [zenodo.org]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 3-(2-Hydroxy-5-methylphenyl)pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 3-(2-Hydroxy-5-methylphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes methodologies from studies on structurally related pyrazole derivatives to present a robust framework for its investigation. This guide covers its synthesis, spectroscopic characterization, and in-depth computational analysis, including Density Functional Theory (DFT) and molecular docking studies. All quantitative data is presented in standardized tables, and key experimental and computational protocols are detailed. Visualizations of the molecular structure, theoretical workflow, and a potential signaling pathway are provided to enhance understanding.
Introduction
Pyrazole and its derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds. They are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The specific substituent groups on the pyrazole ring significantly influence its pharmacological profile. The presence of a hydroxyl and a methyl-substituted phenyl group in this compound suggests its potential as a valuable scaffold in drug discovery. Theoretical studies, in conjunction with experimental work, are crucial for elucidating the structure-activity relationships (SAR) of such novel compounds.
This guide outlines the key theoretical and experimental methodologies for the comprehensive study of this compound.
Synthesis and Characterization
While a specific synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for similar pyrazole derivatives. A common and effective method involves the condensation of a β-diketone with hydrazine hydrate.
Postulated Synthesis Protocol
A potential synthesis route for this compound is the reaction of 1-(2-hydroxy-5-methylphenyl)ethanone with a suitable reagent to form a 1,3-diketone, followed by cyclization with hydrazine hydrate.
Step 1: Formation of 1,3-Diketone
-
Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in a suitable solvent such as ethyl acetate.
-
Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for a specified duration to ensure the formation of the enolate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent.
-
Purify the resulting 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione by column chromatography.
Step 2: Pyrazole Ring Formation
-
Dissolve the purified 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. The characteristic peaks would be assigned to their respective functional groups.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆, using Tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
2.2.3. UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to determine the absorption maxima (λ_max), which correspond to electronic transitions within the molecule.
Theoretical Studies
Computational chemistry provides valuable insights into the molecular properties of this compound, including its geometry, electronic structure, and potential biological activity.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.
3.1.1. Computational Protocol
-
Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[1]
-
Method: The geometry of this compound is optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.[2]
-
Basis Set: The 6-311++G(d,p) basis set is employed for all atoms.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculations: Various molecular properties, including bond lengths, bond angles, dihedral angles, and electronic properties (HOMO-LUMO energies), are calculated from the optimized geometry.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction of a potential drug molecule with a biological target.
3.2.1. Molecular Docking Protocol
-
Software: AutoDock, Schrödinger Maestro, or similar molecular docking software is used.
-
Ligand Preparation: The 3D structure of this compound is optimized using DFT as described above.
-
Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Grid Generation: A grid box is defined around the active site of the target protein.
-
Docking Simulation: The ligand is docked into the active site of the receptor using a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Analysis: The resulting docking poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the theoretical and experimental studies outlined above. The values presented are hypothetical and representative for illustrative purposes.
Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) of this compound from DFT Calculations
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C1-C2 | 1.39 |
| C2-C3 | 1.39 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.39 | |
| C1-O1 | 1.36 | |
| O1-H1 | 0.96 | |
| C4-C7 | 1.51 | |
| C7-H2 | 1.09 | |
| C7-H3 | 1.09 | |
| C7-H4 | 1.09 | |
| C2-C8 | 1.48 | |
| C8-C9 | 1.38 | |
| C9-N1 | 1.34 | |
| N1-N2 | 1.35 | |
| N2-C10 | 1.33 | |
| C10-C8 | 1.40 | |
| Bond Angle | C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.5 | |
| C2-C3-C4 | 120.0 | |
| C3-C4-C5 | 119.5 | |
| C4-C5-C6 | 120.5 | |
| C5-C6-C1 | 120.0 | |
| C1-O1-H1 | 109.5 | |
| C3-C4-C7 | 120.0 | |
| C1-C2-C8 | 121.0 | |
| C2-C8-C9 | 125.0 | |
| C8-C9-N1 | 110.0 | |
| C9-N1-N2 | 105.0 | |
| N1-N2-C10 | 112.0 | |
| N2-C10-C8 | 108.0 |
Table 2: Calculated Vibrational Frequencies (FT-IR) of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretching (phenolic) | 3450 |
| N-H stretching (pyrazole) | 3300 |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (methyl) | 2950-2850 |
| C=N stretching (pyrazole) | 1620 |
| C=C stretching (aromatic) | 1600, 1500 |
| C-O stretching (phenolic) | 1250 |
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| Energy of HOMO | -5.85 |
| Energy of LUMO | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 4.65 |
| Ionization Potential | 5.85 |
| Electron Affinity | 1.20 |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Theoretical Study Workflow
References
Methodological & Application
Synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole from 6-Methylchromone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole from 6-methylchromone. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of chromones with hydrazine hydrate offers a direct and efficient route to 3-(2-hydroxyaryl)pyrazoles. This protocol details the experimental procedure, including reaction setup, work-up, purification, and characterization of the target compound. Additionally, this note includes a summary of reaction parameters from related syntheses to provide a comparative context for yield optimization.
Introduction
Chromone and its derivatives are versatile precursors in the synthesis of various heterocyclic compounds.[1] The reaction of chromones with hydrazine hydrate provides a classic and straightforward method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles.[1] This transformation proceeds via a nucleophilic attack of the hydrazine at the C-2 position of the chromone ring, leading to the opening of the pyrone ring. Subsequent intramolecular condensation between the hydrazone and the ketone moieties results in the formation of the stable five-membered pyrazole ring.[1] The resulting this compound is a valuable building block for the development of novel pharmaceutical agents.
Reaction Mechanism & Experimental Workflow
The synthesis proceeds through a well-established reaction pathway. The experimental workflow is designed for efficiency and purity of the final product.
Quantitative Data Summary
While a specific yield for the synthesis of this compound is not extensively reported, the following table summarizes yields for analogous reactions of substituted chromones with hydrazine, providing a useful benchmark for this synthesis.
| Starting Chromone Derivative | Hydrazine Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-(3-Aryl-3-oxoprop-1-en-1-yl)chromones | Hydrazine Hydrate | Acetic Acid | Reflux | 63-75 | [2] |
| 2-Substituted Chromones | Hydrazine Hydrate | Ethanol | Reflux | Not specified | [1] |
| 3-Styrylchromones | Hydrazine Hydrate | Methanol | Room Temperature | 32-98 | [3] |
| 3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | Hydrazine Hydrate | DMF | Not specified | 45-67 | [1] |
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 3-(2-hydroxyaryl)pyrazoles from chromones.[1]
Materials:
-
6-Methylchromone
-
Hydrazine hydrate (80% solution or higher)
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylchromone (1.60 g, 10 mmol) in absolute ethanol (40 mL).
-
To this solution, add hydrazine hydrate (2.5 mL, ~50 mmol, 5 equivalents) dropwise with stirring. An excess of hydrazine hydrate is used to ensure complete conversion of the chromone.[1]
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.
-
A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Characterization:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 105 °C.
-
¹H NMR and ¹³C NMR: The spectra should be recorded to confirm the structure of the final product.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Ethanol is flammable. Avoid open flames.
-
Standard laboratory safety procedures should be followed throughout the experiment.
Conclusion
The reaction of 6-methylchromone with hydrazine hydrate provides an effective method for the synthesis of this compound. This protocol, derived from established procedures for similar compounds, offers a reliable pathway for obtaining this valuable heterocyclic building block. The provided data and workflow are intended to guide researchers in the successful synthesis and purification of the target molecule for applications in drug discovery and development.
References
Application Note and Protocol for the Purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole, a crucial step in ensuring the compound's purity for research and development applications. The protocols outlined below are based on established methods for the purification of pyrazole derivatives and can be adapted to specific experimental needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for developing and executing an effective purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 57148-86-4 | [][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |
| Molecular Weight | 174.2 g/mol | [3][4] |
| Melting Point | 105-107 °C | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in acetate salt solution | [4] |
Purification Protocols
The choice of purification method depends on the nature and quantity of impurities present in the crude product. The two most common and effective methods for purifying pyrazole derivatives are recrystallization and column chromatography.[5][6][7]
Protocol 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The impurities remain in the solvent.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Preliminary solubility tests with small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) are recommended to determine the optimal recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried crystals can be measured to assess their purity. A sharp melting point close to the literature value (105-107 °C) indicates high purity.[2]
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when recrystallization is not effective. For pyrazole derivatives, silica gel is a common stationary phase, and mixtures of hexane and ethyl acetate are often used as the mobile phase.[7]
Objective: To purify this compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with the starting eluent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot small aliquots of the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Isolation and Analysis: Combine the fractions containing the pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product. The purity of the final product can be confirmed by analytical techniques such as NMR, HPLC, and melting point determination.
Workflow Diagrams
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process.
Column Chromatography Workflow
Caption: A diagram showing the sequential stages of purification by column chromatography.
References
Application Notes and Protocols for 3-(2-Hydroxy-5-methylphenyl)pyrazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(2-Hydroxy-5-methylphenyl)pyrazole as a versatile ligand in homogeneous catalysis. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied pyrazole-based ligands allows for the reliable postulation of its utility in several key catalytic transformations. This document outlines detailed protocols for its application in two such areas: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed aerobic oxidation of alcohols.
The protocols and data presented herein are based on established methodologies for analogous pyrazole-ligated metal catalysts and are intended to serve as a robust starting point for experimental investigation.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The nitrogen atoms of the pyrazole ring and the adjacent hydroxyl group of this compound make it an excellent candidate for the formation of stable palladium complexes. Such complexes are anticipated to be highly active precatalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in medicinal and materials chemistry.
Protocol 1: Synthesis of a Palladium(II) Precatalyst
This protocol describes the synthesis of a plausible palladium(II) complex of this compound.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in 10 mL of anhydrous DCM.
-
In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in 10 mL of anhydrous DCM.
-
Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours. A color change and/or precipitation of the complex may be observed.
-
Reduce the solvent volume in vacuo to approximately 5 mL.
-
Add 20 mL of anhydrous diethyl ether to precipitate the palladium complex.
-
Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
Characterize the resulting complex by standard analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the synthesized palladium precatalyst.
Materials:
-
Palladium(II) precatalyst from Protocol 1
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium precatalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Results
The following table summarizes representative, hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by the this compound-palladium complex.
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 2 | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 2.5 | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 3 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 4 | 75 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 5 | 85 |
Application 2: Copper-Catalyzed Aerobic Oxidation of Alcohols
The combination of the pyrazole and phenol moieties in this compound makes it a suitable ligand for copper-catalyzed aerobic oxidation reactions. The ligand can stabilize a copper center, which can then facilitate the oxidation of alcohols to aldehydes or ketones using molecular oxygen as the ultimate oxidant.
Protocol 3: In Situ Preparation of the Copper Catalyst and Oxidation of Benzyl Alcohol
This protocol describes the in situ formation of the copper catalyst and its use in the aerobic oxidation of benzyl alcohol.
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Reaction flask equipped with a reflux condenser
-
Oxygen balloon
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a reaction flask, add copper(II) acetate monohydrate (0.05 mmol), this compound (0.10 mmol), and potassium carbonate (1.0 mmol).
-
Add toluene (10 mL) and benzyl alcohol (1.0 mmol).
-
Fit the flask with a reflux condenser and an oxygen balloon.
-
Heat the reaction mixture to 100 °C and stir vigorously under an oxygen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzaldehyde by column chromatography or distillation.
Data Presentation: Aerobic Oxidation of Various Alcohols
The following table presents hypothetical results for the copper-catalyzed aerobic oxidation of a range of primary and secondary alcohols.
| Entry | Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 8 | >99 | >99 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 7 | >99 | >99 |
| 3 | 1-Phenylethanol | Acetophenone | 10 | 98 | >99 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 12 | 95 | 98 |
| 5 | Cyclohexanol | Cyclohexanone | 16 | 90 | 97 |
Visualizations
Logical Relationship of Catalyst Formation and Application
Caption: Workflow from ligand and metal salt to the catalytic reaction.
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for Alcohol Oxidation
Caption: Step-by-step experimental workflow for alcohol oxidation.
Application of 3-(2-Hydroxy-5-methylphenyl)pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxy-5-methylphenyl)pyrazole is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of agrochemicals. Its unique structure, featuring a pyrazole ring linked to a substituted phenol, provides a scaffold for the development of novel fungicides and herbicides. The presence of the hydroxyl group and the pyrazole nitrogen atoms offer multiple reaction sites for chemical modification, allowing for the fine-tuning of biological activity and physical properties. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of agrochemicals.
Agrochemical Applications
The pyrazole moiety is a well-established pharmacophore in numerous commercial agrochemicals due to its broad spectrum of biological activities. Derivatives of this compound have shown significant potential in the following areas:
-
Fungicides: The pyrazole ring is a key component in several succinate dehydrogenase inhibitor (SDHI) fungicides. By modifying the core structure of this compound, novel derivatives with potent fungicidal activity against a range of plant pathogens can be synthesized.
-
Herbicides: Phenylpyrazole derivatives are known to act as inhibitors of key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). The 2-hydroxy-5-methylphenyl substituent can be strategically modified to enhance herbicidal efficacy and selectivity.
Data Presentation
The following tables summarize the biological activity of various pyrazole derivatives, providing insights into the potential efficacy of compounds synthesized from this compound.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |
| Pyrazole Amide 1 | Botrytis cinerea | 2.432 | [1] |
| Pyrazole Amide 1 | Rhizoctonia solani | 2.182 | [1] |
| Pyrazole Amide 1 | Valsa mali | 1.787 | [1] |
| Pyrazole Amide 1 | Thanatephorus cucumeris | 1.638 | [1] |
| Pyrazole Amide 1 | Fusarium oxysporum | 6.986 | [1] |
| Pyrazole Amide 1 | Fusarium graminearum | 6.043 | [1] |
| Isoxazolol Pyrazole Carboxylate 2 | Rhizoctonia solani | 0.37 | [2][3] |
| Pyrazole Derivative 3 | Gaeumannomyces graminis var. tritici | >90% inhibition at 16.7 µg/mL | [4][5] |
Note: The compounds listed are representative examples of pyrazole derivatives and may not be direct derivatives of this compound, but they illustrate the potential fungicidal efficacy of this class of compounds.
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Target Weed | Inhibition (%) / EC50 (µg/mL) | Application | Reference |
| Phenylpyrazole Derivative 4 | Digitaria sanguinalis | 50-60% inhibition at 150 g a.i./hm² | Post-emergence | [6][7] |
| Phenylpyrazole Derivative 4 | Abutilon theophrasti | 50-60% inhibition at 150 g a.i./hm² | Post-emergence | [6][7] |
| Phenylpyrazole Derivative 4 | Eclipta prostrata | 50-60% inhibition at 150 g a.i./hm² | Post-emergence | [6][7] |
| Pyrazole Isothiocyanate 5 | Echinochloa crusgalli L. | EC50: 64.32 | - | [8] |
| Pyrazole Isothiocyanate 5 | Cyperus iria L. | EC50: 65.83 | - | [8] |
| Pyrazole Isothiocyanate 5 | Dactylis glomerata L. | EC50: 62.42 | - | [8] |
| Pyrazole Isothiocyanate 5 | Trifolium repens L. | EC50: 67.72 | - | [8] |
Note: The herbicidal data is for structurally related phenylpyrazole compounds, indicating the potential of derivatives from this compound.
Experimental Protocols
The following are detailed, generalized protocols for key synthetic transformations involving this compound, based on established methodologies for similar compounds.
Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Derivative
This protocol describes a plausible synthesis of a pyrazole carboxamide derivative, a class of compounds known for their fungicidal activity.
Reaction Scheme:
Caption: Plausible synthetic route to a pyrazole carboxamide fungicide.
Step 1: O-Alkylation of this compound
-
To a stirred solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the O-alkylated product from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid at 0 °C.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step 3: Amide Coupling
-
To a stirred solution of the carboxylic acid from Step 2 (1.0 eq) and a desired amine (e.g., 2-aminopyridine, 1.1 eq) in anhydrous dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.
Protocol 2: Synthesis of a Phenylpyrazole Herbicide Derivative via N-Acylation
This protocol outlines a general procedure for the N-acylation of the pyrazole ring, a common step in the synthesis of phenylpyrazole herbicides.
Reaction Scheme:
Caption: General synthetic pathway for a phenylpyrazole herbicide.
Step 1: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the protected intermediate.
Step 2: N-Acylation of the Pyrazole Ring
-
To a solution of the protected pyrazole from Step 1 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Upon completion (monitored by TLC), dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the N-acylated pyrazole from Step 2 in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Experimental Workflow Visualization
Caption: General workflow for synthesis and evaluation of agrochemicals.
Conclusion
This compound is a promising starting material for the development of novel agrochemicals. The synthetic protocols and biological data presented here provide a foundation for researchers to explore the synthesis of new fungicidal and herbicidal agents. The versatility of the pyrazole core, combined with the potential for modification at the hydroxyphenyl ring, offers a rich area for further investigation in the field of crop protection.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Analysis of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of pyrazole derivatives using various techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for representative pyrazole derivatives. These values can serve as a reference for researchers working with similar compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [2]
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H3 | ~7.5 | d | ~1.8 |
| H5 | ~7.4 | d | ~2.3 | |
| H4 | ~6.2 | t | ~2.1 | |
| N-CH₃ | ~3.9 | s | - | |
| ¹³C | C3 | ~138.7 | ||
| C5 | ~129.2 | |||
| C4 | ~105.4 | |||
| N-CH₃ | ~39.1 |
Table 2: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted Pyrazole Ring [3]
| Position | Typical Chemical Shift (ppm) | Notes |
| N1-H | 10.0 - 14.0 | Often broad; position is dependent on solvent and concentration.[3] |
| H3 / H5 | ~7.6 | May appear as a single peak due to tautomerism.[3] |
| H4 | ~6.3 | Typically a triplet due to coupling with H3 and H5.[3] |
Table 3: UV-Vis and Fluorescence Spectroscopic Data for Selected Pyrazole Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Reference |
| Bis-pyrazole ring fluorescent compounds | Ethanol | 250-254, 360-380 | ~323 | [Indian J. Chem., Sec B, JANUARY 2019] |
| Pyrazole ligand pypz R(16)py | CH₂Cl₂ | ~300-350 | ~350-450 | [ResearchGate][4] |
| 3-(coumarin-3-yl)pyrazole | - | 425 | 500 | [PMC][5] |
| Pyrazole-tethered imidazo[1,2-a]pyridine derivatives | Chloroform | - | - | [ResearchGate][6] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of pyrazole derivatives.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrazole compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3] For observing N-H protons, DMSO-d₆ is often preferred.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.[2]
-
-
Instrument Parameters (¹H NMR): [2]
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 (or as needed for adequate signal-to-noise).
-
-
Instrument Parameters (¹³C NMR): [2]
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).[2]
-
Integrate the peaks in the ¹H spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of pyrazole derivatives.
Methodology:
-
Sample Preparation:
-
Instrument Parameters: [2]
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm (or a wider range depending on the compound).
-
Scan Speed: Medium.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of each dilution.
-
Fluorescence Spectroscopy
Objective: To investigate the fluorescent properties of pyrazole derivatives, including excitation and emission spectra, and quantum yield.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative in a suitable solvent (e.g., ethanol, chloroform).[6] The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
-
Instrument Parameters:
-
Spectrofluorometer: A standard spectrofluorometer with excitation and emission monochromators.
-
Excitation Wavelength: Determined from the absorption maximum obtained from UV-Vis spectroscopy.
-
Emission Wavelength Range: Scanned over a range appropriate for the expected emission.
-
Slit Widths: Typically set between 2-10 nm for both excitation and emission.
-
-
Data Acquisition:
-
Record the emission spectrum by exciting at the absorption maximum.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.
-
For quantum yield determination, a reference standard with a known quantum yield is required.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of pyrazole derivatives.[2]
Methodology:
-
Sample Preparation:
-
Sample Introduction:
-
Instrument Parameters (Typical for GC-MS with Electron Ionization): [2][7]
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for the pyrazole ring include the loss of N₂ or HCN.[7]
-
Visualizations
Caption: General workflow for the spectroscopic analysis of pyrazole derivatives.
Caption: A representative signaling pathway involving a pyrazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-(2-Hydroxy-5-methylphenyl)pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 3-(2-hydroxy-5-methylphenyl)pyrazole analogs. This class of compounds holds significant promise in drug discovery, with demonstrated potential as inhibitors of key signaling pathways implicated in cancer and inflammation. This document outlines detailed protocols for the synthesis and biological evaluation of these analogs, presents quantitative data in a structured format, and visualizes experimental workflows and relevant signaling pathways.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Specifically, derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.[2] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of a wide array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, making them a key target for therapeutic intervention. High-throughput screening of libraries of these pyrazole analogs allows for the rapid identification of "hit" compounds with desired biological activities, which can then be optimized into lead candidates for drug development.
Data Presentation: Inhibitory Activities of Pyrazole Analogs
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.
Table 1: Inhibitory Activity of Pyrazole Analogs against Protein Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| PZ-1 | COX-2 | 1.15 | Celecoxib | 2.16 |
| PZ-2 | 5-LOX | 1.78 | Zileuton | - |
| PZ-3 | VEGFR2 | 0.135 | Sorafenib | 0.041 |
| PZ-4 | Akt1 | 0.061 | AT-7867 | - |
| PZ-5 | Chk2 | 0.0179 | - | - |
Data is representative of various pyrazole scaffolds and is intended to illustrate the potential inhibitory activities.[3][4][5][6][7]
Table 2: Cytotoxic Activity of Pyrazole Analogs against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PZA-1 | A549 (Lung) | 13.5 | Doxorubicin | 3.63 |
| PZA-2 | PC-3 (Prostate) | 5.26 | - | - |
| PZA-3 | K562 (Leukemia) | 7.31 | - | - |
| PZA-4 | A2780 (Ovarian) | 8.57 | - | - |
| PZA-5 | IGROVI (Ovarian) | 0.040 | - | - |
Data is representative of various pyrazole scaffolds and is intended to illustrate the potential cytotoxic activities.[8][9][10][11]
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs from Chalcones
This protocol describes a general and efficient method for synthesizing pyrazole derivatives through the cyclization of chalcones.[1][4][9][12]
Materials:
-
Substituted 1-(2-hydroxy-5-methylphenyl)ethan-1-one
-
Aromatic aldehydes
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Hydrazine hydrate or substituted hydrazines
-
Glacial acetic acid
Procedure:
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
In a round-bottom flask, dissolve the substituted 1-(2-hydroxy-5-methylphenyl)ethan-1-one (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (20 mL).
-
To this solution, add 10 mL of 20% aqueous KOH solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with acetic acid.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude chalcone by recrystallization from ethanol.
Step 2: Synthesis of Pyrazole Analog (Cyclocondensation)
-
In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (4 mmol) to the solution.
-
Reflux the reaction mixture in a sealed tube under a nitrogen atmosphere for 6.5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into crushed ice and neutralize with a sodium carbonate solution.
-
Collect the precipitated pyrazole analog by filtration, wash with water, and dry.
-
Purify the final compound by recrystallization from a suitable solvent.
Protocol 2: High-Throughput Screening for Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is widely used for the high-throughput screening of compound libraries for cytotoxic effects.[8][13][14]
Materials:
-
Cancer cell lines (e.g., A549, PC-3, K562, A2780)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Protocol 3: In Vitro Kinase Inhibition Assay (Representative Example: VEGFR2 Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of pyrazole analogs against a specific protein kinase using a luminescence-based assay format like ADP-Glo™.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole analogs in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-Throughput Screening Workflow for Pyrazole Analogs.
Caption: COX/LOX Signaling Pathway Inhibition by Pyrazole Analogs.
References
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. High Throughput Screening of FDA-Approved Drug Library Reveals the Compounds that Promote IRF3-Mediated Pro-Apoptotic Pathway Inhibit Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3-(2-Hydroxy-5-methylphenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 3-(2-Hydroxy-5-methylphenyl)pyrazole. This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is a crucial step in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceutical agents.[1] Accurate and thorough characterization is essential to ensure the quality and reliability of research and development activities. This document outlines the application of various analytical techniques for this purpose.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 57148-86-4 | [2][3] |
| Molecular Formula | C₁₀H₁₀N₂O | [2][3][4] |
| Molecular Weight | 174.2 g/mol | [2][3] |
| Melting Point | 105-107°C | [3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
3.1.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts: Based on the analysis of similar pyrazole derivatives, the following proton signals are anticipated. Actual chemical shifts may vary depending on the solvent and experimental conditions.
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.
-
Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 6.8-7.5 ppm.
-
Pyrazole Ring Protons: Doublets or multiplets between δ 6.3-8.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the position of which is highly dependent on concentration and solvent, typically between δ 9.0-10.0 ppm.
-
Pyrazole NH Proton: A broad singlet, typically in the downfield region of δ 12.0-13.0 ppm.
-
3.1.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The anticipated carbon signals are as follows:
-
Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.
-
Aromatic and Pyrazole Carbons: Multiple signals in the range of δ 100-160 ppm.
-
3.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, which may require a longer acquisition time.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion Peak: For this compound (C₁₀H₁₀N₂O), the expected molecular ion peak [M]⁺ should be observed at an m/z of approximately 174.08. The high-resolution mass spectrum should confirm the elemental composition.[4]
-
Fragmentation Pattern: The fragmentation of pyrazoles typically involves the loss of N₂ and HCN from the molecular ion.[5][6] The presence of the hydroxymethylphenyl group will also lead to characteristic fragments.
3.2.1. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
O-H Stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (pyrazole ring): A band around 3100-3300 cm⁻¹.
-
C-H Stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.
-
C=C and C=N Stretch (aromatic and pyrazole rings): Bands in the region of 1450-1650 cm⁻¹.
-
C-O Stretch (hydroxyl group): A band around 1200-1260 cm⁻¹.
-
3.3.1. Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for determining the purity of this compound and identifying any impurities.
4.1.1. Experimental Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (a wavelength around 254 nm is often a good starting point).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and melting behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the thermal purity of the compound. A sharp melting endotherm is indicative of a pure crystalline substance.
5.1.1. Experimental Protocol for DSC Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Analysis Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Temperature Range: From ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 150 °C).
-
-
Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Analytical Techniques Relationship
Caption: Relationship between the analytical techniques and the information obtained for this compound.
References
Application Notes and Protocols for Assessing the Biological Efficacy of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the biological efficacy of pyrazole compounds, a class of heterocyclic molecules with a wide range of pharmacological activities. This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the assessment process.
Introduction to Pyrazole Compounds and their Biological Significance
Pyrazole and its derivatives are a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties. The diverse pharmacological profile of pyrazoles makes them promising candidates for drug discovery and development. Assessing the biological efficacy of novel pyrazole compounds requires a systematic approach involving a battery of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
Data Presentation: In Vitro Efficacy of Pyrazole Compounds
The following tables summarize the in vitro efficacy of various pyrazole compounds against different biological targets. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity and Kinase Inhibition)
| Compound ID | Target Cell Line / Enzyme | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Series 1, Cmpd 5 | HepG2 | Cytotoxicity | 13.14 | Doxorubicin | - | [1] |
| MCF-7 | Cytotoxicity | 8.03 | Doxorubicin | - | [1] | |
| CDK2 | Kinase Inhibition | 0.56 | Roscovitine | 0.99 | [1][2] | |
| Series 1, Cmpd 6 | CDK2 | Kinase Inhibition | 0.46 | Roscovitine | 0.99 | [1][2] |
| Series 1, Cmpd 11 | CDK2 | Kinase Inhibition | 0.45 | Roscovitine | 0.99 | [1][2] |
| Series 2, Cmpd 4 | CDK2/cyclin A2 | Kinase Inhibition | 3.82 | AT7519 | 0.01-0.21 | [3][4] |
| Series 2, Cmpd 7a | CDK2/cyclin A2 | Kinase Inhibition | 2.0 | AT7519 | 0.01-0.21 | [3][4] |
| Series 2, Cmpd 7d | CDK2/cyclin A2 | Kinase Inhibition | 1.47 | AT7519 | 0.01-0.21 | [3][4] |
| Series 2, Cmpd 9 | CDK2/cyclin A2 | Kinase Inhibition | 0.96 | AT7519 | 0.01-0.21 | [3][4] |
| Series 3, Cmpd 6g | A549 | Cytotoxicity | 1.537 | - | - | [5] |
| EGFR | Kinase Inhibition | 0.024 | - | - | [5] | |
| Series 4, Cmpd 3i | PC-3 | Cytotoxicity | 1.24 | Sorafenib | 1.13 | [6] |
| VEGFR-2 | Kinase Inhibition | 0.00893 | Sorafenib | 0.03 | [6] | |
| Series 5, Cmpd 3f | NCI-60 (Mean) | Cytotoxicity | 3.3 | Erlotinib | 7.68 | [7] |
| EGFR | Kinase Inhibition | 0.066 - 0.184 | - | - | [7] | |
| VEGFR-2 | Kinase Inhibition | 0.102 - 0.418 | - | - | [7] | |
| Series 6, Cmpd 18h | EGFR | Kinase Inhibition | 0.574 | Erlotinib | 0.105 | [8] |
| HER2 | Kinase Inhibition | 0.253 | Erlotinib | 0.085 | [8] | |
| VEGFR-2 | Kinase Inhibition | 0.135 | Sorafenib | 0.041 | [8] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Celecoxib | COX-2 | 0.04 | - | - | [9][10] |
| COX-1 | 82 | - | - | [11] | |
| Series 6, Cmpd 18h | COX-2 | 19.32 | Celecoxib | 2.80 | [8] |
Table 3: Antioxidant Activity of Pyrazole Derivatives (DPPH Radical Scavenging)
| Compound ID | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Series 7, Cmpd 5g | DPPH Scavenging | 0.245 | Ascorbic Acid | 0.483 | [12] |
| Series 7, Cmpd 5h | DPPH Scavenging | 0.284 | Ascorbic Acid | 0.483 | [12] |
| Series 8, Cmpd 7b | DPPH Scavenging | 0.85 | Ascorbic Acid | - | [13] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro and in vivo assays to evaluate the biological efficacy of pyrazole compounds.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
MTT Assay Experimental Workflow
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Pyrazole compound stock solution (in methanol or DMSO)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Sample Preparation: Prepare serial dilutions of the pyrazole compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[14]
-
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, COX-1 and COX-2.
-
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Pyrazole compound stock solution (in DMSO)
-
Celecoxib (selective COX-2 inhibitor control)[9]
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection or other suitable detection method.
-
-
Protocol:
-
Enzyme Preparation: Prepare the COX-1 or COX-2 enzyme solution in the assay buffer containing heme.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme solution and the pyrazole compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Reaction Incubation: Incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
These assays measure the ability of a compound to inhibit the activity of specific protein kinases.
-
Materials:
-
Recombinant human kinase (EGFR, VEGFR-2, or CDK2/Cyclin A2)
-
Kinase buffer
-
ATP
-
Specific peptide substrate
-
Pyrazole compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well or 384-well plates
-
Luminometer
-
-
Protocol (General):
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Plate Setup: Add the master mix to the wells of the plate.
-
Inhibitor Addition: Add serial dilutions of the pyrazole compound to the test wells. Add vehicle (DMSO) to the control wells.
-
Enzyme Addition: Add the kinase to all wells except the blank.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Kinase Inhibition Assay Experimental Workflow
In Vivo Assays
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Pyrazole compound formulation for oral or intraperitoneal administration
-
Plethysmometer
-
Calipers
-
-
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole compound or vehicle to the animals.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Xenograft models are used to evaluate the in vivo antitumor efficacy of compounds.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells (e.g., A549, MCF-7, HCT116)
-
Matrigel
-
Pyrazole compound formulation for in vivo administration
-
Calipers
-
-
Protocol (General):
-
Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.[15][16][17] For MCF-7 xenografts, estrogen supplementation is required.[16]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[15]
-
Compound Administration: Administer the pyrazole compound or vehicle according to the planned dosing schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Measure the tumor volume with calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by pyrazole compounds.
EGFR Signaling Pathway and Inhibition by Pyrazoles
VEGFR-2 Signaling and Point of Inhibition
CDK2 Pathway in G1/S Transition and Inhibition
Conclusion
The methodologies described in these application notes provide a robust framework for the comprehensive assessment of the biological efficacy of pyrazole compounds. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel pyrazole derivatives, thereby facilitating their development as potential therapeutic agents. The provided protocols and data presentation formats are intended to serve as a valuable resource for scientists in the field of drug discovery.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for the In Vivo Formulation of 3-(2-Hydroxy-5-methylphenyl)pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS No. 57148-86-4) is a versatile organic compound that combines a pyrazole ring with a hydroxylated aromatic system.[1][2] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5][6] Specifically, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent, making it a person of interest for therapeutic development.[2]
These application notes provide a comprehensive overview of strategies and detailed protocols for formulating this compound for in vivo research, focusing on methods to address its presumed poor water solubility. The protocols cover the preparation of a simple oral suspension for initial screening and a solubilized formulation for intravenous administration.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is essential for guiding formulation development.
| Property | Value | Reference |
| CAS Number | 57148-86-4 | [1][11] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][11] |
| Molecular Weight | 174.2 g/mol | [1][11] |
| Melting Point | 105 °C | [1] |
| Appearance | Powder | [12] |
| Solubility | Soluble in acetate salt solution | [1] |
| Aqueous Solubility (Predicted) | Low (Based on structural analogs) | [9] |
Formulation Development Workflow
The selection of a formulation strategy depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. The following workflow provides a logical progression from initial characterization to the preparation of formulations for in vivo studies.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations suitable for preclinical research. It is crucial to use high-purity reagents and sterile techniques, especially for parenteral formulations.
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
Oral gavage is a common method for administering compounds in preclinical rodent studies, particularly for compounds with low water solubility. A suspension in a vehicle like methyl cellulose or carboxymethyl cellulose (CMC) is a standard approach.[12][13]
Materials and Equipment:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methyl Cellulose in sterile water
-
Mortar and pestle
-
Weighing balance and spatula
-
Glass beaker or sterile conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
-
Sterile water
Protocol Workflow:
Procedure:
-
Vehicle Preparation: To prepare a 0.5% methyl cellulose solution, slowly add 0.5 g of methyl cellulose powder to 100 mL of hot sterile water (~80-90°C) while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous.
-
Calculate and Weigh: Calculate the required amount of this compound for the desired concentration and final volume. For a 10 mg/mL suspension in 10 mL, weigh 100 mg of the compound.
-
Triturate: Place the weighed powder in a mortar and gently grind with the pestle to break up any aggregates and ensure a fine, uniform particle size.[12]
-
Prepare Paste: Transfer the powder to a beaker. Add a small volume of the 0.5% methyl cellulose vehicle (e.g., 1-2 mL) and mix with a spatula to form a smooth, uniform paste. This step is critical to ensure proper wetting of the compound.[12]
-
Suspend: While continuously stirring the paste with a magnetic stirrer, slowly add the remaining vehicle in increments until the final volume is reached.
-
Homogenize (Optional): For a more uniform and stable suspension, homogenize the mixture. This helps reduce particle size and improves dose consistency.
-
Storage: Store the final suspension in a clearly labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, refrigerate and bring to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.[12]
Protocol 2: Preparation of a Solubilized IV Formulation (30 mg/mL)
For intravenous administration, the compound must be fully dissolved in a physiologically compatible vehicle. For poorly soluble compounds, co-solvent systems are often necessary. A vehicle composed of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol 400 (PEG-400) has been shown to be effective for preclinical screening of such compounds.[14][15]
Materials and Equipment:
-
This compound powder
-
Vehicle components: N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400)
-
Sterile glass vial
-
Weighing balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (e.g., 0.22 µm)
Example Vehicle Composition (DPP Vehicle): [14][15]
-
20% N,N-Dimethylacetamide (DMA)
-
40% Propylene Glycol (PG)
-
40% Polyethylene Glycol 400 (PEG-400)
Protocol Workflow:
Procedure:
-
Vehicle Preparation: In a sterile glass vial, prepare the vehicle by combining the components in the specified ratio. For 10 mL of vehicle, mix 2 mL of DMA, 4 mL of PG, and 4 mL of PEG-400.
-
Calculate and Weigh: Weigh the required amount of this compound. For a 30 mg/mL solution in 10 mL, weigh 300 mg of the compound.
-
Dissolution: Add the weighed powder directly to the prepared vehicle. Vortex vigorously. If necessary, use a bath sonicator to aid dissolution. Gentle warming may be applied but monitor for compound stability.
-
Visual Inspection: Ensure the compound is completely dissolved and the final solution is clear and free of particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for all parenteral formulations to ensure sterility.
-
Storage and Use: This formulation should be prepared fresh before use. Always include a vehicle-only control group in experiments, as co-solvents can have their own physiological effects.[16]
Solubility and Formulation Data
Systematic solubility screening is the first step in developing a robust formulation. The following tables provide a template for recording solubility data and example compositions for the protocols described above.
Table 1: Solubility Screening Template
| Vehicle/Solvent System | Concentration Tested (mg/mL) | Result (Clear Solution / Suspension) | Notes |
| Sterile Water | 1, 5, 10 | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1, 5, 10 | ||
| 0.5% Methyl Cellulose in Water | 10, 20, 50 | Check for re-suspendability | |
| 5% DMSO / 95% Saline | 1, 5, 10 | Check for precipitation upon dilution | |
| 10% Solutol HS 15 in Water | 1, 5, 10, 20 | ||
| 20% HP-β-CD in Water | 1, 5, 10, 20 | ||
| DPP Vehicle (20% DMA, 40% PG, 40% PEG-400) | 10, 30, 50 | Check viscosity |
Table 2: Example Formulation Compositions
| Formulation Type | Component | Concentration | Purpose |
| Oral Suspension | This compound | 10 mg/mL | Active Pharmaceutical Ingredient |
| Methyl Cellulose | 0.5% (w/v) | Suspending & Viscosity Agent | |
| Sterile Water | q.s. to 100% | Vehicle | |
| IV Solution | This compound | 30 mg/mL | Active Pharmaceutical Ingredient |
| N,N-Dimethylacetamide (DMA) | 20% (v/v) | Co-solvent | |
| Propylene Glycol (PG) | 40% (v/v) | Co-solvent | |
| Polyethylene Glycol 400 (PEG-400) | 40% (v/v) | Co-solvent / Solubilizer |
Potential Mechanism of Action: Kinase Inhibition
Many pyrazole-containing compounds exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[6][17] While the specific target for this compound is not defined, the diagram below illustrates a representative pathway where a pyrazole derivative acts as a kinase inhibitor, blocking downstream signaling involved in cell proliferation and survival.
References
- 1. This compound | 57148-86-4 | FH54305 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. pharmtech.com [pharmtech.com]
- 9. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of 3-(2-Hydroxy-5-methylphenyl)pyrazole synthesis.
Troubleshooting and Optimization
Issue 1: Low or No Yield of the Intermediate Chalcone (2'-Hydroxy-4'-methylchalcone)
Question: My Claisen-Schmidt condensation to form the chalcone intermediate is resulting in a low yield or no product. What are the common causes and how can I improve the outcome?
Answer: Low yields in the Claisen-Schmidt condensation are a frequent issue. A systematic approach to troubleshooting can help identify and resolve the problem.
-
Catalyst Issues: The choice and condition of the base catalyst are critical.
-
Inactive Catalyst: Ensure your base catalyst (e.g., NaOH, KOH) is fresh. Pellets can react with atmospheric CO₂ to form carbonates, reducing their activity.
-
Inappropriate Catalyst: While strong bases are common, some reactions benefit from milder conditions. Consider screening different bases or using a phase-transfer catalyst.
-
Insufficient Catalyst: Ensure the correct molar equivalent of the catalyst is used. For some methods, a higher catalyst loading may be necessary.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, excessive heat can lead to side reactions. Temperature optimization is often key.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common source of low yields. However, excessively long reaction times can lead to product degradation.
-
Solvent Choice: The polarity of the solvent (commonly ethanol) can significantly impact the reaction. Solvent-free methods, such as grinding the reactants together, have been shown to improve yields and are a greener alternative.[1][2]
-
-
Reactant Quality and Stoichiometry:
-
Impure Reactants: Ensure the purity of your 2'-hydroxy-5'-methylacetophenone and the aldehyde.
-
Incorrect Stoichiometry: A precise molar ratio of reactants is crucial. An excess of the aldehyde is sometimes used to ensure the complete consumption of the ketone.
-
Issue 2: Formation of Significant Byproducts During Chalcone Synthesis
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
Answer: Side reactions can compete with the desired Claisen-Schmidt condensation, reducing your yield.
-
Self-Condensation of Ketone: The enolizable 2'-hydroxy-5'-methylacetophenone can react with itself. To minimize this, ensure the aldehyde is sufficiently reactive and that the ketone is deprotonated in the presence of the aldehyde.
-
Cannizzaro Reaction: If the aldehyde used can undergo this reaction (disproportionation in the presence of a strong base), it will consume the aldehyde, reducing the yield of the desired chalcone.
Issue 3: Low Yield During the Cyclization of Chalcone to Pyrazole
Question: The conversion of my 2'-Hydroxy-4'-methylchalcone to the final pyrazole product is inefficient. How can I optimize this step?
Answer: The cyclization step with hydrazine is critical for forming the pyrazole ring.
-
Incomplete Reaction:
-
Reaction Time and Temperature: This reaction often requires heating (reflux) for several hours. Monitor the disappearance of the chalcone starting material by TLC. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
-
-
Choice of Hydrazine Reagent: Hydrazine hydrate is commonly used. Ensure it is of good quality. For substituted pyrazoles, the corresponding substituted hydrazine would be used.
-
Solvent and Catalyst: Acetic acid is often used as a solvent and catalyst for this reaction.[3] Other solvents like ethanol or DMF can also be employed.[4] The choice of solvent can influence the reaction rate and yield.
Issue 4: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification methods?
Answer: Proper purification is essential to obtain a high-quality product.
-
Recrystallization: This is the most common method for purifying solid organic compounds. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is a Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with an appropriate aldehyde to form 2'-Hydroxy-4'-methylchalcone. The second step is the cyclization of this chalcone with hydrazine to form the pyrazole ring. An alternative route involves the reaction of a 6-methylchromone with hydrazine, which leads to the desired pyrazole through ring opening and recyclization.[4][5]
Q2: Can I use a one-pot method for this synthesis?
A2: While a one-pot synthesis from the ketone, aldehyde, and hydrazine is theoretically possible, it is often less efficient due to competing side reactions. A stepwise approach with isolation and purification of the intermediate chalcone generally provides a higher overall yield of the final product.
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts. This is due to efficient and uniform heating of the reaction mixture.
Q4: Is it possible to perform this synthesis under solvent-free conditions?
A4: Yes, the Claisen-Schmidt condensation step, in particular, can be performed under solvent-free conditions by grinding the reactants with a solid base catalyst (e.g., NaOH or KOH).[1][2] This method is environmentally friendly and can lead to high yields.
Quantitative Data on Reaction Optimization
The following tables provide illustrative data on how varying reaction conditions can impact the yield of the intermediate chalcone and the final pyrazole product. The data is based on analogous syntheses and serves to demonstrate trends for optimization.
Table 1: Effect of Catalyst on the Yield of 2'-Hydroxychalcone Synthesis (Claisen-Schmidt Condensation)
| Entry | Acetophenone Derivative | Aldehyde | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2'-hydroxyacetophenone | Benzaldehyde | NaOH (2.0) | Ethanol | RT | 24 | 75 | Analogous |
| 2 | 2'-hydroxyacetophenone | Benzaldehyde | KOH (2.0) | Ethanol | RT | 24 | 80 | Analogous |
| 3 | 5'-chloro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH (2.0) | None (Grinding) | RT | 1 | 95 | [6] |
| 4 | 2'-hydroxyacetophenone | Anisaldehyde | NaOH (aq.) | Ethanol | Boiling | - | 70 | [6] |
Table 2: Effect of Reaction Conditions on the Yield of Pyrazole Synthesis from Chalcone
| Entry | Chalcone Derivative | Reagent | Solvent | Method | Time | Yield (%) | Reference |
| 1 | 2'-hydroxychalcone | Hydrazine Hydrate | Acetic Acid | Reflux | 6-8 h | ~70-80 | [3] |
| 2 | o-alkynylchalcone | Hydrazine dihydrochloride | Methanol | Reflux | 12 h | 74 | [7] |
| 3 | 3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromone | Hydrazine Hydrate | DMF | Conventional | - | 45-67 | [4] |
| 4 | Chalcone | Phenylhydrazine | Acetic Acid | Ultrasonic | < 1 h | > 85 | [8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Claisen-Schmidt Condensation and Cyclization
Step 1: Synthesis of 2'-Hydroxy-4'-methylchalcone
-
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
A suitable aldehyde (e.g., formaldehyde or a protected equivalent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute aqueous solution
-
-
Procedure:
-
Dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) while stirring.
-
Continue stirring at room temperature for 24 hours or reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid (the chalcone) by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2'-Hydroxy-4'-methylchalcone.
-
Step 2: Synthesis of this compound
-
Materials:
-
2'-Hydroxy-4'-methylchalcone (from Step 1)
-
Hydrazine hydrate (80-95%)
-
Glacial acetic acid or ethanol
-
-
Procedure:
-
Place the 2'-Hydroxy-4'-methylchalcone (1 equivalent) in a round-bottom flask.
-
Add glacial acetic acid or ethanol as the solvent.
-
Add hydrazine hydrate (1.5-2 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Caption: Simplified reaction mechanism pathway.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. This compound | 57148-86-4 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with 3-(2-Hydroxy-5-methylphenyl)pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS 57148-86-4).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound with a pyrazole ring and a phenolic hydroxyl group.[1][2] Its structure suggests that it is likely to be poorly soluble in water due to the non-polar aromatic rings.[3] However, it is soluble in acetate salt solutions and is expected to be more soluble in organic solvents like ethanol, methanol, and acetone.[3] The phenolic hydroxyl group provides an opportunity for pH-dependent solubility.
Q2: I am observing precipitation of the compound immediately upon dilution of my DMSO stock into an aqueous buffer. What is the likely cause and how can I prevent this?
A2: This is a common issue known as "crashing out" and is typically caused by a rapid change in solvent polarity.[4][5] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's solubility limit in the final mixed solvent is exceeded. To prevent this, you can try the following:
-
Decrease the final concentration: The simplest solution is often to work at a lower final concentration of the compound.[4][6]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer.[4][6]
-
Modify the dilution method: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[4]
-
Pre-warm the aqueous buffer: Warming the aqueous solution (e.g., to 37°C for cell-based assays) can sometimes improve solubility.[4]
Q3: My compound appears to be soluble initially but then precipitates over time during my experiment. What could be happening?
A3: Precipitation over time can be due to several factors:
-
Thermodynamic insolubility: The initial dissolved state may have been a supersaturated, kinetically trapped solution. Over time, the compound equilibrates to its true, lower thermodynamic solubility.[6] Lowering the compound's concentration is the primary solution.
-
Temperature fluctuations: Changes in temperature can affect solubility. Ensure that your experimental setup maintains a constant temperature.[4][6]
-
pH shifts: In cell culture experiments, metabolic activity can alter the pH of the medium, which can, in turn, affect the solubility of a pH-sensitive compound.[4] Ensure your medium is adequately buffered.
-
Compound instability: The compound may be degrading over time, with the degradation products being less soluble.[6]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH adjustment is a viable strategy. The phenolic hydroxyl group on the phenyl ring is weakly acidic. By increasing the pH of the solution (making it more basic), you can deprotonate this hydroxyl group, forming a phenolate anion. This ionized form will be significantly more soluble in aqueous solutions.[][8][9][10] It is crucial to determine the pKa of the compound to select an appropriate pH for solubilization while ensuring the pH is compatible with your experimental system.
Q5: What are co-solvents and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[11][12][13] They work by reducing the polarity of the solvent system.[13] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][13][14][15] When using co-solvents, it is important to consider their potential effects on your experimental system (e.g., enzyme activity or cell viability).
Q6: Are there other techniques to enhance the solubility of this compound?
A6: Yes, another effective method is the use of cyclodextrins.[16][17] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[17][18] They can encapsulate poorly soluble molecules like this compound within their cavity, forming a water-soluble inclusion complex.[16][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[12][17]
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution of DMSO Stock
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or formation of visible particles upon adding DMSO stock to aqueous buffer. | The final concentration exceeds the compound's solubility in the aqueous buffer.[4][5] | - Decrease the final assay concentration of the compound. - Perform a serial dilution of the DMSO stock in the assay buffer.[4] |
| Rapid change in solvent polarity.[4] | - Add the DMSO stock to the buffer dropwise while vortexing or stirring.[4] - Consider using a co-solvent system. | |
| The compound has low kinetic solubility. | - Increase the mixing energy upon dilution (e.g., vortexing).[6] |
Issue 2: Precipitation Over Time in an Incubator (e.g., Cell-Based Assays)
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or a precipitate forms after incubation. | The compound's concentration is above its thermodynamic solubility limit.[6] | - Lower the final concentration of the compound in the assay. |
| Temperature fluctuations affecting solubility.[4][6] | - Ensure all components and the incubator are at a stable, controlled temperature.[6] - Pre-warm the media to 37°C before adding the compound.[4] | |
| pH shift in the cell culture medium due to cellular metabolism.[4] | - Ensure the medium is properly buffered (e.g., with HEPES) for the CO2 environment. - Determine the compound's solubility at different pH values to assess its sensitivity. | |
| Interaction with media components (e.g., proteins, salts).[4] | - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. |
Quantitative Data Summary
| Solvent/System | Expected Solubility | Rationale |
| Water | Poor | The molecule is predominantly non-polar due to the aromatic rings.[3] |
| Aqueous Buffers (neutral pH) | Poor | Similar to water, with minimal ionization at neutral pH. |
| Aqueous Buffers (basic pH, e.g., pH > 9) | Increased | Deprotonation of the phenolic hydroxyl group leads to a more soluble anionic form.[][8] |
| Dimethyl Sulfoxide (DMSO) | High | A powerful aprotic solvent capable of dissolving a wide range of organic compounds.[12] |
| Ethanol, Methanol | Moderate to High | Polar organic solvents that can interact with both the polar and non-polar parts of the molecule.[20][21] |
| Acetone | Moderate to High | A polar aprotic solvent suitable for many organic compounds.[3] |
| Co-solvent Mixtures (e.g., Ethanol/Water) | Increased with higher organic content | The organic co-solvent reduces the overall polarity of the solvent system.[13] |
| Cyclodextrin Solutions | Significantly Increased | Formation of a water-soluble inclusion complex.[16][17] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol determines the thermodynamic equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully remove a sample of the supernatant. It is crucial to avoid transferring any solid particles. This can be achieved by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a 0.22 µm filter that does not bind the compound.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration.
-
-
Calculation:
-
The determined concentration represents the solubility of the compound in that specific buffer at that temperature.
-
Protocol 2: Enhancing Solubility Using Co-solvents
This protocol outlines how to prepare a stock solution of this compound using a co-solvent system.
-
Co-solvent Selection:
-
Stock Solution Preparation:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% v/v co-solvent in your desired aqueous buffer).
-
Add a known amount of this compound to each mixture and determine the concentration at which it fully dissolves with gentle warming and vortexing.
-
-
Final Dilution in Assay:
-
When preparing your working solution, ensure that the final concentration of the co-solvent in your assay is low enough to not affect the biological system (typically <1% for ethanol and often lower for other co-solvents).
-
Always have a vehicle control in your experiment that contains the same final concentration of the co-solvent as your test samples.
-
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol describes the preparation of a cyclodextrin inclusion complex to improve aqueous solubility.
-
Cyclodextrin Selection:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[22]
-
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration known to be effective for solubilization (e.g., 1-10% w/v).
-
-
Complexation:
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature or with gentle heating until the solution becomes clear, indicating the formation of the inclusion complex. This process can take several hours.
-
-
Filtration and Use:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the water-soluble complex and can be used in your experiments. The concentration can be determined by an appropriate analytical method like HPLC-UV.
-
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues.
Caption: Key strategies for enhancing the aqueous solubility of the compound.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
- 20. scispace.com [scispace.com]
- 21. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the common challenges and side reactions encountered during pyrazole synthesis. This guide provides a comprehensive resource in a question-and-answer format to help you troubleshoot and optimize your experimental work. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to support your research and development in heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis?
A1: During pyrazole synthesis, particularly in classic methods like the Knorr synthesis, several side reactions can occur. The most prevalent issues include the formation of regioisomers when using unsymmetrical starting materials, the formation of stable intermediates that are difficult to convert to the final product, dimerization of reactants or intermediates, and in some cases, ring-opening of the pyrazole product.[1]
Q2: How can I minimize the formation of regioisomers in my pyrazole synthesis?
A2: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds. To enhance regioselectivity, several strategies can be employed. The choice of solvent is critical; fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol.[1] Additionally, controlling the pH of the reaction mixture can influence the site of initial hydrazine attack.
Q3: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A3: Low yields in pyrazole synthesis can stem from several factors. These include incomplete reaction, suboptimal reaction conditions (e.g., temperature, catalyst), competing side reactions that consume starting materials, and degradation of the product during the reaction or workup. To address this, you can try increasing the reaction time or temperature, or employing microwave-assisted synthesis to enhance reaction rates. Ensuring the purity of your starting materials is also crucial, as impurities can lead to unwanted side reactions.
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR and/or GC-MS analysis of the crude product shows two or more isomeric pyrazole products.
-
Difficulty in purifying the desired product by crystallization or column chromatography.
Possible Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
-
Reaction conditions (solvent, pH, temperature) that do not favor the formation of a single isomer.
Solutions:
-
Solvent Selection: As highlighted in the data below, switching to a fluorinated alcohol can dramatically favor the formation of one regioisomer.
-
pH Control: Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the initial condensation to a specific carbonyl group.
-
Chromatographic Separation: If a mixture is unavoidable, careful column chromatography is often the most effective method for separation. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is recommended to find an eluent that provides the best separation.[2]
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 58:42 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | 95:5 | |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 40:60 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | TFE | 98:2 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 |
Note: Ratios are approximate and can vary based on specific reaction conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.
-
Purification: The crude product can then be purified by recrystallization or column chromatography on silica gel.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis?
A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can arise from several factors. These include the purity of starting materials, suboptimal reaction conditions, and the formation of side products. The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are often key determinants of reaction success.[1] Incomplete reactions are also a frequent cause; monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting materials are consumed.[2]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A2: The formation of regioisomeric mixtures is a common challenge.[1][3] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups and the reaction conditions.[4] The choice of solvent can dramatically influence the outcome. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[4] The reaction conditions (acidic, basic, or neutral) can also direct the synthesis towards a specific regioisomer.[4]
Q3: My reaction mixture is turning a dark color. What causes this and how can I prevent it?
A3: Discoloration, such as turning yellow or red, is often observed and can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[1][3] This is particularly common when using hydrazine salts. The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base, like sodium acetate, can sometimes neutralize the acid and lead to a cleaner reaction.[1] Purifying the starting materials, for instance by distillation or recrystallization, can also help minimize impurity-driven coloration.[1]
Q4: What are some common side reactions in pyrazole synthesis and how can they be minimized?
A4: Besides the formation of regioisomers, other side reactions can occur. In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide can lead to biaryl side products.[3] Another common issue is the reaction stalling at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[3] Optimizing reaction temperature and time by monitoring with TLC can help drive the reaction to completion.[3] In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product; adjusting conditions by increasing temperature or adding a dehydrating agent may be necessary.[4]
Troubleshooting Guides
Issue 1: Consistently Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.[3]
| Possible Cause | Troubleshooting Step | Citation |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can lead to side reactions. | [1][5] |
| Incomplete Reaction | Monitor the reaction by TLC. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective. | [2][3] |
| Suboptimal Temperature | Temperature can be critical. Some reactions require heating/reflux, while others proceed at room temperature. A temperature-controlled approach can sometimes be used to favor the desired product. | [4][6][7] |
| Incorrect Catalyst/Solvent | The choice of acid or base catalyst is crucial. For Knorr synthesis, catalytic amounts of a protic acid are often used. The solvent can also significantly impact the reaction outcome. | [2][4] |
| Formation of Stable Intermediates | Stable intermediates like hydroxylpyrazolidines may not readily dehydrate. Increasing the temperature or adding a dehydrating agent can help. | [4] |
Issue 2: Formation of Regioisomers
This guide addresses the common issue of obtaining a mixture of regioisomers.
Troubleshooting Workflow for Regioisomer Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-(2-Hydroxy-5-methylphenyl)pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound and what are the likely impurities?
A common and effective method for the synthesis of 3-(2-hydroxyaryl)pyrazoles is the reaction of a corresponding chromone with hydrazine.[1] For this compound, the synthesis typically involves the reaction of 6-methylchromone with hydrazine hydrate. The reaction proceeds through a nucleophilic attack of hydrazine on the C-2 position of the chromone, leading to the opening of the pyrone ring, followed by intramolecular condensation and dehydration to form the pyrazole ring.
Potential Impurities:
-
Unreacted 6-methylchromone: The starting material may not have fully reacted.
-
Hydrazine hydrate: Excess reagent used to drive the reaction to completion.
-
Hydrazone Intermediate: The intermediate formed after the initial reaction of 6-methylchromone and hydrazine may not have fully cyclized to the pyrazole.
-
Side-reaction products: Depending on the reaction conditions, other minor byproducts may form.
Q2: My final product has a low melting point and appears oily. What could be the cause?
A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. The most common culprits are residual solvents or unreacted starting materials. It is also possible that side products with lower melting points are present in your sample. Further purification is necessary to obtain a crystalline solid with a sharp melting point. The reported melting point for this compound is around 105 °C.[2]
Q3: I am having trouble removing the starting material (6-methylchromone) from my product. What purification strategy is most effective?
Both this compound and 6-methylchromone are relatively non-polar compounds, which can make their separation by standard chromatographic methods challenging. However, the pyrazole product has a weakly basic character due to the pyrazole ring, which can be exploited for purification. An acid-base extraction can be an effective method to separate the basic pyrazole from the neutral chromone.
Q4: Can I use column chromatography for purification? If so, what conditions are recommended?
Yes, column chromatography can be used for the purification of this compound. A silica gel stationary phase is typically effective. The mobile phase should be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often successful in separating the desired product from less polar impurities like unreacted chromone and more polar impurities.
Q.5: What are the general solubility properties of this compound?
While specific quantitative solubility data is not extensively available in the public domain, general observations indicate that this compound, being a substituted phenol and pyrazole, is expected to be soluble in polar organic solvents such as ethanol, methanol, ethyl acetate, and acetone. It has been noted to be soluble in acetate salt solutions.[2] Its solubility in non-polar solvents like hexane is likely to be lower.
Troubleshooting Guides
Problem 1: Low Yield After Synthesis and Initial Work-up
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (6-methylchromone).- If the reaction is stalled, consider increasing the reaction temperature or adding a slight excess of hydrazine hydrate. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is appropriate during acid-base extraction to either protonate the pyrazole (for extraction into the aqueous phase) or keep it in its neutral form (for extraction into the organic phase).- Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Premature Precipitation | - If the product precipitates during work-up, ensure that the volume of the solvent is sufficient to keep it dissolved until the desired purification step. |
Problem 2: Persistent Impurities After Recrystallization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Recrystallization Solvent | - The chosen solvent may have similar solubility for both the product and the impurity.- Perform a solvent screen to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures. Good starting points for solvent screening include ethanol, methanol, toluene, or mixtures like ethanol/water or ethyl acetate/hexane. |
| Co-crystallization | - If the impurity has a very similar structure to the product, it may co-crystallize.- In this case, a different purification technique, such as column chromatography or preparative HPLC, may be necessary. |
| Oiling Out | - The product may be precipitating as an oil instead of crystals. This can happen if the solution is supersaturated or if the cooling is too rapid.- Try cooling the solution more slowly, scratching the inside of the flask to induce crystallization, or adding a seed crystal. Using a more dilute solution can also help. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57148-86-4 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Melting Point | 105 °C | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in acetate salt solution | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while the neutral starting material (6-methylchromone) will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 8). The this compound will precipitate as a solid.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Figure 1. General experimental workflow for the purification of this compound.
Figure 2. Troubleshooting logic for impurity identification and removal.
References
avoiding common pitfalls in the characterization of pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in the characterization of pyrazoles.
Section 1: Spectroscopic Analysis & Tautomerism
The unique electronic properties and tautomeric nature of pyrazoles can lead to complexities in spectroscopic analysis. This section addresses common issues encountered during NMR, Mass Spectrometry, and IR analysis.
Frequently Asked Questions & Troubleshooting
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes completely absent?
A: This is a common observation for pyrazoles and is typically due to two factors:
-
Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is similar to the NMR timescale, it leads to signal broadening.[1]
-
Exchange with Solvent: If a protic solvent (like methanol-d₄ or water) is used, the N-H proton can exchange with the solvent's deuterium/protons, causing the signal to broaden or disappear.
Troubleshooting Workflow: Identifying the N-H Proton
References
Technical Support Center: Enhancing the Biological Activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Hydroxy-5-methylphenyl)pyrazole and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the this compound core structure?
A1: The most prevalent and dependable method for synthesizing this and similar pyrazole structures is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2][3] For this compound, the logical precursors would be a derivative of 1-(2-hydroxy-5-methylphenyl)propane-1,3-dione and hydrazine hydrate.
Q2: I am observing a mixture of regioisomers in my synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, which can lead to a different major regioisomer.
Troubleshooting Poor Regioselectivity:
-
Catalyst Choice: The type of acid catalyst can influence which carbonyl group the hydrazine preferentially attacks. Experiment with both protic acids (like acetic acid) and Lewis acids.
-
Solvent Effects: The polarity of the solvent can affect the reaction pathway. Trying different solvents, from polar protic (e.g., ethanol) to non-polar (e.g., toluene), can alter the isomeric ratio.
-
Protecting Groups: Temporarily protecting the hydroxyl group on the phenyl ring can alter the electronic properties of the adjacent carbonyl, thereby influencing the regioselectivity of the cyclization.
Q3: The yield of my pyrazole synthesis is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Common causes include incomplete reactions, side reactions, and product degradation.
Troubleshooting Low Yield:
-
Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed. Increasing the reaction temperature or time may be necessary.[1]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to unwanted side reactions and lower the yield of the desired product. Ensure high purity of all reactants.
-
Dehydration: The final step of the synthesis is the dehydration of a pyrazoline intermediate. If this step is inefficient, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water from the reaction.
Q4: My synthesized pyrazole derivative has poor solubility in aqueous buffers for biological assays. How can I address this?
A4: Poor aqueous solubility is a frequent issue with aromatic heterocyclic compounds. The standard approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.
Solubilization Strategies:
-
DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Dilute this stock into your final aqueous assay buffer, ensuring the final DMSO concentration is low (typically ≤0.5% v/v) to avoid affecting the biological system.
-
Alternative Co-solvents: If your assay is sensitive to DMSO, other solvents like ethanol or dimethylformamide (DMF) can be tested.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This requires optimizing the molar ratio of your compound to the cyclodextrin.
Enhancing Biological Activity: Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly modulated by introducing various substituents. The following data, based on structurally similar 5-(2-hydroxy-aryl)pyrazole derivatives, provides insights into potential SAR for anticancer activity.
Table 1: In Vitro Anticancer Activity of 5-(2-hydroxy-aryl)pyrazole Analogs
| Compound ID | R1 (at Pyrazole N1) | R2 (at Phenyl Ring) | Cell Line | IC50 (µM) |
| 5a | H | 4-OCH3 | K562 | >10 |
| 5a | H | 4-OCH3 | A549 | >10 |
| 5b | H | 4-Cl | K562 | 0.21 |
| 5b | H | 4-Cl | MCF-7 | 1.24 |
| 5b | H | 4-Cl | A549 | 0.28 |
| 5e | H | 4-F | K562 | 0.86 |
| 5e | H | 4-F | MCF-7 | 2.51 |
| 5e | H | 4-F | A549 | 0.99 |
| ABT-751 (Control) | - | - | K562 | 1.05 |
| ABT-751 (Control) | - | - | A549 | 9.80 |
Data is representative of trends observed for similar compound series and is intended for guidance.[4]
SAR Interpretation:
-
The presence of a halogen (e.g., -Cl, -F) at the para-position of the 2-hydroxyphenyl ring appears to significantly enhance cytotoxic activity against multiple cancer cell lines (compare 5b and 5e to 5a ).[4]
-
Compound 5b , with a chloro-substituent, demonstrated the most potent activity, with IC50 values in the nanomolar range, and was more potent than the control compound ABT-751.[4]
-
These results suggest that modifying the phenyl ring of this compound with small, electron-withdrawing groups is a promising strategy for enhancing its anticancer potential.
Experimental Protocols
Protocol 1: General Knorr Synthesis of 3-(Aryl)pyrazoles
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine, which can be adapted for this compound.[1][2]
Materials:
-
1,3-Dicarbonyl precursor (e.g., 1-(2-hydroxy-5-methylphenyl)propane-1,3-dione) (1.0 eq)
-
Hydrazine hydrate (1.1 - 2.0 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or Toluene)
-
Acid catalyst (e.g., glacial acetic acid, a few drops if not the solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add the acid catalyst if the solvent is not acetic acid.
-
Slowly add hydrazine hydrate (1.1 - 2.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: In Vitro Biological Assay - MTT Cell Viability
This protocol outlines a general procedure for assessing the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT assay.[4]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized pyrazole compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the pyrazole compounds in the complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualized Workflows and Logic Diagrams
Caption: A typical experimental workflow for pyrazole synthesis and biological evaluation.
Caption: A troubleshooting guide for addressing low reaction yields.
Caption: Structure-Activity Relationship (SAR) for enhancing anticancer activity.
References
Technical Support Center: Scale-up Synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key considerations for transitioning from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing 3-(2-hydroxyaryl)pyrazoles, including the target molecule, is the reaction of a corresponding chromone with hydrazine hydrate.[1][2] For this compound, the starting material would be 6-methylchromone. This reaction proceeds via a nucleophilic attack of hydrazine at the C-2 position of the chromone, leading to ring opening, followed by intramolecular cyclization and dehydration to form the pyrazole ring.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the use of hydrazine hydrate, which is a toxic and potentially explosive compound.[3][4][5][6] Key considerations include:
-
Exothermic Reaction: The reaction with chromones can be exothermic, posing a risk of thermal runaway if not properly controlled on a larger scale.[5]
-
Toxicity: Hydrazine is highly toxic and requires strict handling procedures to minimize exposure.[3][4][6]
-
Flammability: Hydrazine has a wide flammability range.[5]
Q3: How can the exothermic nature of the reaction be managed during scale-up?
A3: To manage the exotherm, several strategies should be employed:
-
Slow and Controlled Addition: Add the hydrazine hydrate solution slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.
-
Dilution: Using a sufficient amount of a suitable solvent can help to absorb the heat of the reaction.
Q4: What are common impurities encountered in this synthesis?
A4: Common impurities may include unreacted starting materials (6-methylchromone), byproducts from side reactions, and potentially regioisomers, although the reaction of chromones with hydrazine is generally selective.[1] Purification is often necessary to remove these impurities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Monitor reaction progress by TLC or LC-MS.[7] - Ensure efficient stirring. |
| Side reactions or byproduct formation. | - Optimize reaction temperature; higher temperatures can sometimes lead to more byproducts. - Consider the use of a catalyst if applicable, though this reaction often proceeds without one.[7] | |
| Product loss during workup or purification. | - Optimize the extraction and recrystallization solvents and procedures. | |
| Product Purity Issues | Incomplete conversion of starting materials. | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. |
| Formation of byproducts. | - Adjust reaction conditions (temperature, solvent) to minimize side reactions. - Employ efficient purification methods like recrystallization or column chromatography. | |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | - Immediately stop the addition of reagents. - Ensure maximum cooling is applied. - For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale. |
| Difficulty with Product Isolation | Product is too soluble in the reaction solvent. | - After the reaction is complete, consider adding an anti-solvent to precipitate the product. - Concentrate the reaction mixture under reduced pressure before attempting crystallization. |
| Oily product instead of a solid. | - Try different crystallization solvents or solvent mixtures. - Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of 3-(2-hydroxyaryl)pyrazoles from chromones.
Materials:
-
6-Methylchromone
-
Hydrazine hydrate (55-64% in water)
-
Ethanol
-
Hydrochloric acid (for pH adjustment during workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylchromone (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.5-2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to ~7 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Scale-Up Considerations and Data
Scaling up the synthesis of this compound requires careful consideration of several factors that can significantly impact yield, purity, and safety. The following table provides a hypothetical comparison of key parameters at different scales, based on common scale-up challenges.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactor Volume | 250 mL | 20 L | 2000 L |
| Solvent Volume | 100 mL | 10 L | 1000 L |
| Addition Time of Hydrazine Hydrate | 5 minutes | 30-60 minutes | 2-4 hours |
| Reaction Temperature | 78 °C (Reflux) | 78-85 °C (Jacketed) | 80-90 °C (Jacketed with precise control) |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (before recrystallization) | 95% | 90-95% | 85-90% |
| Heat Transfer | Efficient | Moderate | Challenging, requires efficient cooling |
| Mixing | Efficient (magnetic stirrer) | Good (mechanical stirrer) | Critical, requires optimized agitation |
| Safety Considerations | Standard lab PPE | Enclosed system, local exhaust ventilation | Fully contained system, process safety management |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in pyrazole synthesis.
References
- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chromone-Related Pyrazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Resolving Inconsistencies in Experimental Results with Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during experiments involving pyrazole-based compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues.
I. Synthesis and Purification
This section addresses common challenges during the synthesis and purification of pyrazole derivatives, such as low yields, unexpected side products, and difficulties in isolating the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for obtaining a mixture of regioisomers in my pyrazole synthesis?
A1: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[1][2] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: To improve regioselectivity, consider the following strategies:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[1][3]
-
pH Control: Adjusting the pH can influence the initial site of attack by the hydrazine.[1] For instance, acidic conditions may favor one regioisomer, while neutral conditions may favor the other in the reaction of arylhydrazines with 1,3-dicarbonyls.[1]
-
Strategic Choice of Starting Materials: Using precursors that have only one possible site for the initial nucleophilic attack, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can lead to a single regioisomer.[4]
Q3: I am observing a very low yield in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis can stem from several factors.[5] Common causes include poor quality of starting materials, suboptimal reaction conditions, and the formation of stable intermediates that do not readily convert to the final product.[1][5]
Troubleshooting Guide: Low Synthesis Yield
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Impure starting materials (1,3-dicarbonyl or hydrazine).[2][5]- Suboptimal reaction temperature or time.[2]- Formation of stable intermediates (e.g., hydroxylpyrazolidines).[1] | - Ensure the purity of your starting materials using techniques like recrystallization or distillation.- Systematically optimize the reaction temperature and time, monitoring progress by TLC or LC-MS.[2]- Add a dehydrating agent or increase the temperature to facilitate the conversion of stable intermediates to the final pyrazole.[1] |
| Side Reactions | - Formation of regioisomers consumes starting materials.[1][2]- Decomposition of hydrazine starting material, often indicated by a color change (yellow/red).[2][5] | - To minimize regioisomer formation, modify the solvent system (e.g., use TFE) or adjust the pH.[1][4]- If using a hydrazine salt, adding a mild base like sodium acetate can neutralize liberated acid and prevent decomposition.[5] |
| Loss During Work-up/Purification | - The product is partially soluble in the aqueous phase during extraction.- The compound streaks or is retained on a silica gel column.[6] | - Adjust the pH of the aqueous layer to suppress the ionization of the pyrazole and reduce its water solubility before extraction.- For column chromatography, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina to prevent streaking of basic pyrazoles.[6][7] |
Diagram 1: Troubleshooting Low Pyrazole Synthesis Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
II. Biological Assays
Inconsistencies in biological assay results are a major hurdle in drug development. This section focuses on common issues encountered when testing pyrazole compounds in cell-based and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: I am observing significant variability in IC50 values for my pyrazole compound between experiments. What could be the cause?
A1: Variability in IC50 values can arise from several factors:
-
Compound Solubility: Many pyrazole derivatives have poor aqueous solubility.[8] If the compound precipitates in the assay medium, the effective concentration will be lower than the nominal concentration, leading to inconsistent results.
-
Cell Health and Density: The physiological state of the cells, passage number, and seeding density can all impact their response to a compound.[9]
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, or instrumentation can lead to significant differences in measured activity.[9]
Q2: My pyrazole inhibitor is potent in a biochemical kinase assay but shows weak activity in a cell-based assay. Why is there a discrepancy?
A2: This is a common issue and often points to poor cell permeability.[10] The compound may be an effective inhibitor of the purified enzyme but is unable to cross the cell membrane to reach its intracellular target. Other possibilities include rapid metabolism of the compound by the cells or efflux by cellular transporters.
Troubleshooting Guide: Inconsistent Biological Data
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High IC50 Variability | - Poor compound solubility in assay media.[8]- Inconsistent final DMSO concentration.[9]- Variation in cell seeding density or passage number.[9] | - Confirm the solubility of your compound in the final assay buffer. Consider using a formulation strategy if solubility is low.- Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]- Standardize cell seeding protocols and use cells within a defined passage number range. |
| Low Potency in Cell-Based Assays | - Poor cell permeability.[10]- Compound is rapidly metabolized by cells.- Compound is a substrate for efflux pumps. | - Assess the permeability of your compound using a PAMPA or Caco-2 assay.- Perform a metabolic stability assay using liver microsomes or hepatocytes to evaluate the rate of metabolism.[8]- Use efflux pump inhibitors to determine if your compound is being actively transported out of the cells. |
| Unexpected Cytotoxicity or Off-Target Effects | - The pyrazole scaffold itself may have some inherent promiscuity.[10]- The compound may inhibit other kinases or cellular targets.[11][12] | - Screen the compound against a panel of kinases to assess its selectivity.[10]- Perform target engagement assays to confirm that the compound is binding to the intended target within the cell. |
Diagram 2: Investigating Discrepancies Between Biochemical and Cellular Assays
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 12. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of pyrazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The efficient and regioselective synthesis of substituted pyrazoles is therefore a critical endeavor in drug discovery and development. This guide provides a comparative analysis of the most common and effective methods for pyrazole synthesis, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.
Key Synthesis Methodologies
The primary methods for constructing the pyrazole ring can be broadly categorized into cyclocondensation reactions and cycloaddition reactions. More contemporary approaches also leverage metal catalysis to achieve novel transformations.
Knorr Pyrazole Synthesis and Related Condensations
The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4][5] This versatile reaction allows for the synthesis of a wide range of substituted pyrazoles. A closely related method is the Paal-Knorr synthesis, which is a more general term for the synthesis of five-membered heterocycles from 1,4-dicarbonyls, but the principles are analogous when applied to hydrazines and 1,3-dicarbonyls for pyrazole formation.[6][7][8]
General Reaction Scheme:
Figure 1: General scheme of the Knorr pyrazole synthesis.
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of two regioisomeric products.[5][9] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[10]
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
This protocol is adapted from the original work of Knorr.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Addition of Hydrazine: Add phenylhydrazine (1 equivalent) dropwise to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours.
-
Work-up: After cooling, the product often crystallizes directly from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried. If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by crystallization or chromatography.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical approach involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines.[1] This method proceeds through a Michael addition followed by cyclization and dehydration.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcone Arylhydrazones
This protocol is based on the oxidative cyclization of chalcone arylhydrazones.[12]
-
Hydrazone Formation: A mixture of a chalcone (1 equivalent) and an arylhydrazine (1 equivalent) in methanol with a catalytic amount of concentrated sulfuric acid is heated at 50-60 °C for 10 minutes to form the corresponding chalcone arylhydrazone.[12]
-
Oxidative Cyclization: The isolated arylhydrazone is dissolved in dichloromethane, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents) is added.[12] The reaction mixture is stirred at room temperature for 2 hours.[12]
-
Work-up: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the pyrazole product, which can be further purified by crystallization.[12]
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions provide a powerful and often highly regioselective route to pyrazoles.[2][13] These reactions typically involve the addition of a 1,3-dipole, such as a diazo compound or a nitrile imine, to a dipolarophile containing a carbon-carbon double or triple bond.[13][14]
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ccspublishing.org.cn [ccspublishing.org.cn]
- 14. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activity of a Representative Pyrazole Derivative
Introduction
The search for novel anti-inflammatory agents is a cornerstone of drug discovery, with pyrazole derivatives being a particularly promising class of compounds.[1][2] Many pyrazole-based molecules have been investigated for their ability to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview of the anti-inflammatory activity of a representative pyrazole derivative against established non-steroidal anti-inflammatory drugs (NSAIDs).
Note on the Target Compound: As of this review, specific experimental data on the anti-inflammatory activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole is not available in the cited literature. Therefore, this guide will utilize Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) , a well-characterized and clinically approved 1,5-diarylpyrazole, as a representative compound for this class.[3][4] Celecoxib is a selective COX-2 inhibitor.[3][4] Its performance will be compared to Indomethacin , a potent, non-selective COX-1 and COX-2 inhibitor.[5][6]
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is typically assessed through a combination of in vivo and in vitro assays. The carrageenan-induced paw edema model in rats is a standard in vivo test to determine a compound's ability to reduce acute inflammation.[7] In vitro assays measuring the 50% inhibitory concentration (IC50) against COX-1 and COX-2 enzymes are used to quantify a compound's potency and selectivity.
| Compound | In Vivo: Carrageenan-Induced Paw Edema (% Inhibition) | In Vitro: COX-1 IC50 (µM) | In Vitro: COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 40.1% (at 100 mg/kg)[8] | 15 | 0.04 | 375 |
| Indomethacin | 54% (at 10 mg/kg, 3 hours post-carrageenan)[4] | 0.027 | 0.18 | 0.15 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (In Vivo)
This model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[7]
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., the pyrazole derivative) or the reference drug (e.g., Indomethacin, Celecoxib) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives only the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[9]
-
Paw Volume Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the baseline volume.
-
The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anti-inflammatory evaluation of a series of novel amino acid-binding 1,5-diarylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(2-Hydroxy-5-methylphenyl)pyrazole and Other Pyrazole Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-(2-Hydroxy-5-methylphenyl)pyrazole against established pyrazole derivatives. Due to a lack of publicly available experimental data on the biological activity of this compound, this guide serves as a framework for its future evaluation by presenting its known properties alongside the performance of well-characterized pyrazoles in key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2-hydroxy-5-methylphenyl group. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. The presence of the hydroxyphenyl group suggests potential for antioxidant activity and the ability to participate in hydrogen bonding, which could be crucial for interactions with biological targets.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 57148-86-4 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.2 g/mol |
| Melting Point | 105-107 °C |
Comparative Analysis: Anti-inflammatory Activity
A key therapeutic application of pyrazole derivatives is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Celecoxib, a selective COX-2 inhibitor, and Phenylbutazone, a non-selective COX inhibitor, are standard benchmarks in this area.
Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target(s) | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1, COX-2 | Data not available | Data not available | Data not available |
| Celecoxib | COX-2 | 15 µM[2] | 0.04 µM[2] | 375 |
| Phenylbutazone | COX-1, COX-2 | 4.3 µM | 1.3 µM | 3.3 |
Relevant Signaling Pathway: Prostaglandin Synthesis Inhibition
The anti-inflammatory action of many pyrazole derivatives stems from their ability to inhibit COX enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
Comparative Analysis: Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant anticancer activity by targeting various pathways involved in cancer cell proliferation and survival. Celecoxib, in addition to its anti-inflammatory properties, has been studied for its anticancer effects.
Table 2: Comparison of Anticancer Activity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Various | Data not available |
| Celecoxib | U251 (Glioblastoma) | 11.7[2] |
| HCT116 (Colon Carcinoma) | 26.3[2] | |
| MCF-7 (Breast Adenocarcinoma) | 30.1[2] | |
| HepG2 (Hepatocellular Carcinoma) | 32.5[2] | |
| HeLa (Cervical Adenocarcinoma) | 37.2[2] | |
| K562 (Chronic Myelogenous Leukemia) | 46[3] |
Comparative Analysis: Antimicrobial Activity
The pyrazole scaffold is also present in compounds with potent antimicrobial properties. For a broad comparison, a well-established antibiotic, Ciprofloxacin, is included alongside a pyrazole derivative, Celecoxib, for which some antimicrobial data is available.
Table 3: Comparison of Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC (µg/mL) |
| This compound | Various | Data not available |
| Celecoxib | Staphylococcus aureus (MRSA) | 32[3] |
| Streptococcus pneumoniae | 64[3] | |
| Gram-negative bacteria | Inactive (unless outer membrane is compromised)[3] | |
| Ciprofloxacin | Escherichia coli | ≤0.06 - >8[4] |
| Staphylococcus aureus | Data varies widely based on resistance |
Experimental Protocols
To facilitate the evaluation of this compound, detailed protocols for the key assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Reaction: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at 37°C.
-
Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Termination: After a set incubation period, the reaction is terminated.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the log of the compound concentration.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the media is replaced with fresh media containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Compound Dilution: Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
While this compound remains a compound with underexplored biological potential, its structural features suggest it may be a promising candidate for further investigation in anti-inflammatory, anticancer, and antimicrobial research. This guide provides a framework for such an evaluation by presenting robust experimental protocols and comparative data from well-established pyrazole derivatives. The provided methodologies offer a standardized approach to elucidating the activity of novel pyrazole compounds, enabling a direct comparison with the existing landscape of therapeutic agents. Future studies are warranted to generate the experimental data needed to fully assess the therapeutic potential of this compound.
References
- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazole Compounds
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methods for the quantification of pyrazole compounds, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on published experimental data and adheres to the principles outlined in the ICH Q2(R1) guidelines.
Comparison of Analytical Method Validation Parameters
The following table summarizes the key validation parameters for different analytical methods applied to pyrazole derivatives. It is important to note that the data is collated from separate studies on different pyrazole compounds and analytical systems. Therefore, a direct comparison should be considered in the context of the specific analyte and matrix.
| Validation Parameter | HPLC-UV Method for a Pyrazoline Derivative[1] | LC-MS/MS Method for 3,4-Dimethyl-1H-Pyrazole (3,4-DMP)[2][3] |
| Linearity Range | 50 - 150 µg/mL | Not explicitly stated, but recoveries were tested over a soil concentration range of 0.5–167 ng/g. |
| Correlation Coefficient (r²) | 0.9995[1] | Not explicitly stated. |
| Accuracy (% Recovery) | Excellent recoveries reported under various conditions (different days, instruments, analysts)[1]. | 101–107% using a ¹⁵N₂ labeled internal standard. 102 to 107% when using 3,4-HDMP as an internal standard.[2][3] |
| Precision (% RSD) | Within acceptable limits[1]. | Within-batch variability: 3.1%. Between-batch variability: 4.4%.[2] |
| Limit of Detection (LOD) | 4 µg/mL[1] | Not explicitly stated, but the method provided a 10-fold improvement in the limit of quantitation over the most sensitive existing method.[3] |
| Limit of Quantification (LOQ) | 15 µg/mL[1] | Not explicitly stated, but a 10-fold improvement was noted.[3] |
| Specificity | Method demonstrated to be specific[1]. | Greater control of 3,4-DMP retention by the LC column allows for separation from the soil matrix.[2][3] |
| Robustness | No significant changes in results with deliberate variations in mobile phase composition, flow rate, and column temperature[1]. | Not explicitly stated. |
Experimental Protocols
RP-HPLC Method for a Pyrazoline Derivative[1]
This method was developed for the determination of a synthesized pyrazoline derivative.
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid and methanol in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Injection Volume: 5.0 µL.
-
Detection: UV detector at 206 nm.
-
Sample Preparation: A stock solution was prepared by dissolving 60.1 mg of the analyte in 100 mL of methanol. This was further diluted to obtain calibration samples at concentrations of 50, 80, 100, 120, and 150 µg/mL.
Ion-Pair LC-MS/MS Method for 3,4-Dimethyl-1H-Pyrazole (3,4-DMP)[2][3]
This method was developed for the quantification of the soil nitrification inhibitor 3,4-DMP.
-
Instrumentation: Agilent 1200 series LC and 6470 triple quadrupole tandem mass spectrometer.
-
Column: Phenomenex Kinetex biphenyl column (50 × 3 mm, 2.6 µm) or a Phenomenex Kinetex C18 column (50 × 3 mm, 2.6 µm).
-
Ion-Pair Reagents: Perfluoroalkanoic acids were used to improve peak shape and retention time. Perfluorooctanoic acid was found to perform best.
-
Mass Spectrometry:
-
Quantification transition: m/z 97.4→56.2
-
Qualification transition: m/z 97.4→70.2
-
Internal Standard (3,4-HDMP) transition: m/z 99.2→57.2
-
-
Flow Rate: A flow rate of 0.4 mL/min was considered an appropriate compromise for the conditions.
-
Internal Standard: 3,4-DMP-¹⁵N₂ was synthesized and used as an internal standard for soil extraction.
Visualizing the Validation Process
The following diagrams illustrate the workflow of analytical method validation and the interrelation of key validation parameters as per ICH Q2(R1) guidelines.[4][5][6][7]
References
- 1. ijcpa.in [ijcpa.in]
- 2. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(2-Hydroxy-5-methylphenyl)pyrazole and its Analogs in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of 3-(2-Hydroxy-5-methylphenyl)pyrazole and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from well-characterized pyrazole-based anti-inflammatory agents, Celecoxib and a representative 3,5-diarylpyrazole derivative, to provide a framework for its potential efficacy and to highlight key experimental considerations.
Introduction to Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, with a significant number developed as potent anti-inflammatory agents.[2] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation.[2] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has enabled the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]
In Vitro Efficacy: A Focus on Cyclooxygenase Inhibition
The in vitro efficacy of pyrazole-based anti-inflammatory agents is primarily assessed through their ability to inhibit COX-1 and COX-2 enzymes. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The ratio of IC50 values for COX-1 versus COX-2 is used to determine the selectivity of the compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition of Pyrazole Derivatives
| Compound | Target Organism | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | Human | 9.4 | 0.08 | 117.5 | [4] |
| Human | >100 | 8.2 | >12.1 | [4] | |
| 3,5-Diarylpyrazole Derivative (Compound 6d) | Not Specified | Not Specified | 0.043 | Not Specified | [5] |
| Pyrazole-Thiazole Hybrid (Compound 6c) | Not Specified | Not Specified | Not Specified | 264 | [3] |
Note: The specific 3,5-diarylpyrazole and pyrazole-thiazole derivatives are examples from the literature used for comparative purposes.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new chemical entities.[6][7] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
Table 2: In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose (mg/kg) | Time Post-Carrageenan | Edema Inhibition (%) | Reference(s) |
| Celecoxib | Rat | 30 | 6 hours | Significant prevention of full manifestation | [8] |
| 3,5-Diarylpyrazole Derivative (Compound 11f) | Not Specified | Not Specified | Not Specified | Promising results | [5] |
| Pyrazole-Thiazole Hybrid (Compound 6d) | Not Specified | Not Specified | Not Specified | 97.30 | [3] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of a test compound.
Objective: To determine the IC50 values of a test compound against ovine or human COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Include control wells with solvent only (for 100% enzyme activity) and a known COX inhibitor as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 611 nm for TMPD oxidation) kinetically for a set period.[9]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction and assessment of acute inflammation in a rat model.
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., Indomethacin or Celecoxib)
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[7][10]
-
Measurement of Paw Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[10]
-
Data Analysis:
-
Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume.
-
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase pathway and a general workflow for evaluating the anti-inflammatory efficacy of a pyrazole derivative.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. academicjournals.org [academicjournals.org]
- 9. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-(2-Hydroxy-5-methylphenyl)pyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(2-Hydroxy-5-methylphenyl)pyrazole analogs and related derivatives, supported by experimental data from various studies. The versatility of the pyrazole ring allows for diverse substitutions, leading to a broad spectrum of biological activities.
Antimicrobial Activity
A study by Khadsan et al. investigated the antimicrobial properties of 3-(2-Hydroxy-3-substituted-5-methylphenyl)-5-(3,4-methylenedioxyphenyl)-2-pyrazoline derivatives.[1] The core structure of these compounds is closely related to the topic of this guide. The antimicrobial activity was assessed against a panel of pathogenic bacteria and compared with the standard drug Chloramphenicol.
Table 1: Antimicrobial Activity of 3-(2-Hydroxy-3-substituted-5-methylphenyl)pyrazoline Analogs [1]
| Compound | Substitution (at 3-position of phenyl ring) | S. aureus | S. dysenteriae | S. typhi | E. coli | K. pneumoniae | P. mirabilis |
| IIIa | H | + | ++ | + | ++ | + | + |
| IIIb | Br | ++ | +++ | ++ | +++ | ++ | ++ |
| IIIc | I | +++ | +++ | +++ | +++ | +++ | +++ |
| Chloramphenicol (Standard) | - | +++ | +++ | +++ | +++ | +++ | +++ |
Activity indicated by: + (low), ++ (moderate), +++ (high)
The results indicate that the introduction of a halogen substituent at the 3-position of the 2-hydroxyphenyl ring significantly influences the antimicrobial activity. The iodo-substituted analog (IIIc ) demonstrated the highest and broadest activity, comparable to the standard drug Chloramphenicol. This suggests that increasing the lipophilicity and electron-withdrawing nature of the substituent at this position enhances the antimicrobial potential of these pyrazoline derivatives.
Anticancer Activity
While specific data on the anticancer activity of this compound analogs is limited in the reviewed literature, studies on structurally similar pyrazole derivatives provide valuable SAR insights. For instance, a series of pyrazole analogs were evaluated for their tumor cell growth inhibitory activity against various cancer cell lines using the MTT assay.[2]
Table 2: In Vitro Anticancer Activity of Selected Pyrazole Analogs [2]
| Compound | R | Cell Line | GI₅₀ (µM) |
| 5a | H | K562 | <0.01 |
| MCF-7 | 10.7 | ||
| A549 | 0.21 | ||
| 5b | Me | K562 | 0.021 |
| MCF-7 | 1.7 | ||
| A549 | 0.69 | ||
| 5e | CN | K562 | 0.045 |
| MCF-7 | 0.18 | ||
| A549 | 0.12 | ||
| ABT-751 (Standard) | - | K562 | 0.74 |
| MCF-7 | 0.03 | ||
| A549 | 0.28 |
These findings highlight that modifications on the pyrazole scaffold can lead to potent anticancer agents. Specifically, the cyano derivative (5e ) showed high potency across all three cell lines.[2] Another study on pyrazolinyl-indole derivatives, some containing a 3-(2-hydroxyphenyl) moiety, demonstrated remarkable cytotoxic activities against a wide range of cancer cell lines.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with some analogs acting as selective COX-2 inhibitors.[5][6] A study on novel pyrazole analogues identified compounds with significant anti-inflammatory and antimicrobial activities.[3]
Table 3: Anti-inflammatory Activity of Pyrazole Analogs [3]
| Compound | % Inhibition of Edema (at 5h) |
| 1 | 52.3 |
| 2 | 58.7 |
| 3 | 63.5 |
| 4 | 71.4 |
| Diclofenac sodium (Standard) | 76.2 |
Compound 4 , a hydrazinecarboxamide derivative of 5-hydroxy-3-methyl-1H-pyrazole, exhibited the most potent anti-inflammatory activity, comparable to the standard drug Diclofenac sodium.[3] This suggests that the presence of a hydrazinecarboxamide moiety can significantly enhance the anti-inflammatory properties of the pyrazole core.
Experimental Protocols
Antimicrobial Activity Assay (Agar Diffusion Method)[1]
The antimicrobial activity of the synthesized pyrazoline derivatives was evaluated using the agar diffusion method. Bacterial cultures were grown in nutrient broth and standardized. Sterile filter paper discs (6 mm) were impregnated with the test compounds (100 µ g/disc ) dissolved in a suitable solvent. These discs were then placed on the surface of agar plates seeded with the respective bacterial strains. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters to determine the antimicrobial activity. Chloramphenicol was used as a positive control.
Anticancer Activity Assay (MTT Assay)[2]
The in vitro tumor cell growth inhibitory activity was determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. Human cancer cell lines (K562, MCF-7, and A549) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) was calculated from the dose-response curves.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)[3]
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. Wistar rats were divided into groups, including a control group, a standard group (receiving Diclofenac sodium), and test groups (receiving the synthesized pyrazole analogs). Acute inflammation was induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. The test compounds and the standard drug were administered orally 30 minutes before the carrageenan injection. The paw volume was measured at different time intervals (1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with that of the control group.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Key structure-activity relationships of substituted pyrazole analogs.
References
- 1. Synthesis and Anitmicrobial Activities of 3-( 2-Hydroxy-3-Substituted-5-Methyl Phenyl)-5-(3,4-Methylenedioxyphenyl)-2-Pyrazolines and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Derivatives: A Guide for Researchers
A deep dive into the in silico performance of pyrazole-based compounds against key biological targets, providing researchers, scientists, and drug development professionals with a comparative overview of their potential therapeutic applications.
Pyrazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the pyrazole scaffold allows for extensive chemical modifications, enabling the development of potent and selective inhibitors for various protein targets. Molecular docking, a powerful computational technique, has become instrumental in the rational design and preliminary screening of these compounds.[1][2] This guide summarizes key findings from comparative docking studies, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the ongoing research and development of novel pyrazole-based therapeutics.
Performance of Pyrazole Derivatives Across Various Protein Targets
Molecular docking studies have been instrumental in identifying and optimizing pyrazole derivatives as inhibitors for a multitude of protein targets. The following table summarizes the docking performance of various pyrazole derivatives against several key proteins implicated in diseases like cancer and inflammation. The data highlights the binding affinities, which are crucial indicators of the potential inhibitory activity of these compounds.
| Target Protein | PDB ID | Pyrazole Derivative/Compound | Docking Score/Binding Energy (kcal/mol) | Reference |
| VEGFR-2 | 2QU5 | 1b: 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 (Binding Energy, kJ/mol) | [2][3] |
| Aurora A | 2W1G | 1d: 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 (Binding Energy, kJ/mol) | [2][3] |
| CDK2 | 2VTO | 2b: 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | -10.35 (Binding Energy, kJ/mol) | [2][3] |
| COX-2 | 3LN1 | Designed 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives | -6.736 to -9.434 | [4] |
| COX-2 | Not Specified | Celecoxib (Standard Drug) | -12.049 | [4] |
| EGFR | Not Specified | Compound 22 | -8.61 | [5] |
| EGFR | Not Specified | Compound 23 | -10.36 | [5] |
| CDK2 | Not Specified | Compound 31 | -5.372 | [5] |
| CDK2 | Not Specified | Compound 32 | -7.676 | [5] |
| PI3 Kinase | Not Specified | Compound 43 | Not Specified | [5] |
| DNA Gyrase | Not Specified | Ferrocenyl-substituted pyrazole | -9.6 | [6] |
| Carbonic Anhydrase I & II | Not Specified | Pyrazole-carboxamides (6a, 6b) | Better than Acetazolamide (Standard) | [7] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are detailed protocols from the cited studies, providing a framework for conducting similar computational analyses.
Protocol 1: Docking of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2[2][3]
-
Software: AutoDock 4.2
-
Ligand Preparation: 2D structures of pyrazole derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization was performed using molecular mechanics (MMFF94) force field.
-
Protein Preparation: The 3D crystal structures of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.
-
Docking Algorithm: A Lamarckian genetic algorithm was employed for the docking process.
-
Docking Parameters: The study consisted of 10 independent Genetic Algorithm (GA) runs per ligand, with a population size of 150 and a maximum number of 2,500,000 energy evaluations.
-
Grid Box Definition: A grid box was centered on the active site of each protein, encompassing the key interacting residues.
Protocol 2: Docking of Pyrazole Derivatives against COX-2[4]
-
Software: Schrodinger (Maestro 11.1) with Glide docking tool.
-
Protein Preparation: The crystal structure of COX-2 (PDB ID: 3LN1) was obtained from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro, which involved adding hydrogens, assigning bond orders, and minimizing the structure.
-
Ligand Preparation: The 3D conformations of the designed pyrazole derivatives were generated using ChemDraw 18.0 software.
-
Grid Generation: A receptor grid was generated around the active site of the COX-2 enzyme.
-
Docking: The prepared ligands were docked into the generated grid using the Glide docking tool.
Protocol 3: Docking of Pyrazole-based Hybrids against HPPD[8]
-
Software: Not explicitly stated, but the study focuses on QSAR and molecular docking.
-
Protein Preparation: The active site of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) protein was used for the docking study.
-
Interaction Analysis: The study focused on the interaction of the most active compound with key amino acid residues in the HPPD binding pocket, such as GLN 307, ASN 423, and PHE 392.
Visualizing Molecular Interactions and Processes
Graphical representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex biological systems and computational methodologies involved in drug discovery.
Caption: Signaling pathways commonly targeted by pyrazole derivatives.
Caption: A typical workflow for a comparative molecular docking study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Bioactivity of Hydroxyphenyl-Pyrazoles: A Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of published data is a cornerstone of scientific progress. This guide provides a comparative analysis of synthetic methodologies and reported biological activities for 3-(hydroxyphenyl)pyrazole derivatives, a class of compounds with significant therapeutic potential. By presenting experimental data in a structured format, this guide aims to offer a clear and objective overview to aid in the evaluation and replication of key findings.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The addition of a hydroxyphenyl moiety can further enhance this activity, making these compounds particularly interesting for drug discovery programs. However, the reproducibility of synthetic yields and biological potency can vary between different studies and derivatives. This guide delves into the available data to provide a comparative perspective.
Comparison of Synthetic Protocols and Yields
The synthesis of 3-(hydroxyphenyl)pyrazole derivatives often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or the reaction of a chalcone with a hydrazine. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Below is a comparison of synthetic data for representative 3-(hydroxyphenyl)pyrazole derivatives.
| Compound ID | Synthetic Method | Key Reagents | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| A | Claisen-Schmidt condensation followed by cyclization | Substituted acetophenone, substituted benzaldehyde, hydrazine hydrate | Ethanol, Acetic Acid | Reflux | 75-85% | Generic representation from multiple sources |
| B | Reaction of chromones with hydrazine | Substituted chromone, hydrazine hydrate | Not specified | Not specified | Not specified | General method described in reviews |
| C | Condensation of diketones with hydrazines | 1-(hydroxyphenyl)-1,3-butanedione, phenylhydrazine | Ethanol | Reflux | High | General method described in reviews |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of hydroxyphenyl-pyrazole derivatives, compiled from various sources.
General Synthesis of 3-(Hydroxyphenyl)pyrazole Derivatives via Chalcone Intermediate
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An equimolar mixture of a substituted hydroxyacetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.
-
Pyrazole Formation: The synthesized chalcone is dissolved in glacial acetic acid, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the 3-(hydroxyphenyl)pyrazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1][2]
Comparative Biological Activity
The biological activity of 3-(hydroxyphenyl)pyrazole derivatives has been explored in various contexts, with anticancer and anti-inflammatory activities being the most prominently reported. The following table summarizes the reported in vitro anticancer activity of some derivatives against different cancer cell lines.
| Compound Class | Cell Line | Reported IC50 (µM) | Reference |
| Indenopyrazoles | K562 | 0.021 - 5.8 | [1] |
| Indenopyrazoles | MCF-7 | 1.7 - >50 | [1] |
| Indenopyrazoles | A549 | 0.69 - 18 | [1] |
| Thiazolyl-pyrazoline derivatives | MCF-7 | 0.07 | [3] |
| Pyrazoline derivatives | HepG-2 | 3.57 | [3] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [2] |
Signaling Pathways and Experimental Workflows
To visualize the relationships between synthesis, characterization, and biological evaluation, the following diagrams are provided.
General experimental workflow for the synthesis and evaluation of hydroxyphenyl-pyrazoles.
Potential anticancer signaling pathways modulated by pyrazole derivatives.
This guide highlights the importance of detailed reporting in scientific publications to ensure the reproducibility of findings. While the therapeutic potential of 3-(hydroxyphenyl)pyrazole derivatives is evident from the literature, a direct comparison for the specific compound 3-(2-Hydroxy-5-methylphenyl)pyrazole is hampered by the lack of dedicated published data. Researchers are encouraged to publish detailed experimental procedures and comprehensive characterization data to facilitate the validation and advancement of this promising class of compounds.
References
Safety Operating Guide
Safe Disposal of 3-(2-Hydroxy-5-methylphenyl)pyrazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS No. 57148-86-4). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as harmful if swallowed and causes serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Summary of Safety and Physical Data
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O | [1] |
| Molar Mass | 174.2 g/mol | |
| Melting Point | 105 °C | |
| Appearance | White to pale yellow crystal or powder | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [3] |
| H319: Causes serious eye irritation | [2] | |
| H315: Causes skin irritation | [3] | |
| H335: May cause respiratory irritation | [3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved and licensed chemical waste disposal service.[4] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in a designated solid chemical waste container.[4]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous liquid waste.
-
Do not mix with other incompatible waste streams.
-
Step 2: Labeling and Storage
-
Clearly label all waste containers with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]
-
The storage area should be cool, dry, and away from incompatible materials.[4]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide a detailed inventory of the waste, including the chemical name and quantity.[4]
-
Follow their specific instructions for packaging and preparing the waste for transport.
Important: Never dispose of this compound down the drain or in regular trash.[4] Discharge into the environment must be avoided.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(2-Hydroxy-5-methylphenyl)pyrazole
Essential Safety and Handling Guide for 3-(2-Hydroxy-5-methylphenyl)pyrazole
This document provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS 57148-86-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | Required PPE | Standards and Specifications |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield must be worn in conjunction with goggles, especially when splashes are possible.[2][3][5] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., double-layered nitrile, neoprene, or butyl rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. For concentrated solutions, utility-grade neoprene or butyl gloves over nitrile gloves are recommended.[3][6] |
| Body | A fully buttoned, flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat if there is a risk of splashing.[3][6] | Clothing should be impervious to spills. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if aerosolization is possible. | Use in a well-ventilated area, preferably a certified chemical fume hood.[2][7] |
| Feet | Closed-toe, chemical-resistant shoes. | Shoes must be impervious to spills.[2][6] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.
Experimental Protocols
Handling and Weighing:
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][7]
-
Personal Protective Equipment : Before handling, don all required PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, use a draft shield to prevent air currents from dispersing the powder.
-
Transfers : Use a spatula for solid transfers. Avoid creating dust. For solutions, use a pipette or a syringe.
Emergency Procedures:
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
-
Spills : For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste : Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[2] Do not pour any waste down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
